molecular formula C15H21N3O4 B1585732 Boc-piperazine-pyridine-COOH CAS No. 201809-22-5

Boc-piperazine-pyridine-COOH

Cat. No.: B1585732
CAS No.: 201809-22-5
M. Wt: 307.34 g/mol
InChI Key: PWYGTZUOLAGDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is a high-value chemical intermediate designed for advanced pharmaceutical research and development. Its core research value lies in its dual functional groups, which allow it to act as a versatile scaffold in drug discovery, particularly in the synthesis of complex piperazine-containing target molecules. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine, enabling selective reactions on the nicotinic acid moiety and facilitating straightforward deprotection under mild acidic conditions in multi-step synthetic sequences. The nicotinic acid segment can be readily functionalized, for instance, through amide coupling reactions to create diverse compound libraries. This makes it an indispensable tool for medicinal chemists working on structure-activity relationship (SAR) studies. Piperazine derivatives are a prominent structural feature in a wide range of bioactive compounds, and this reagent is specifically employed in the exploration and optimization of new therapeutic agents. Research applications often include its use as a precursor in the development of potential inhibitors for various enzymes and receptors. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-5-4-11(10-16-12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYGTZUOLAGDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378111
Record name 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201809-22-5
Record name 1-(1,1-Dimethylethyl) 4-(5-carboxy-2-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201809-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is a trifunctional molecule featuring a pyridine (B92270) ring, a piperazine (B1678402) ring, and a carboxylic acid. The piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for selective reactions at other sites of the molecule.

Chemical Structure:

  • IUPAC Name: 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid

  • Synonyms: 4-(3-Carboxy-pyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

  • CAS Number: 902835-85-2

  • Molecular Formula: C₁₅H₂₁N₃O₄

  • Molecular Weight: 307.35 g/mol

The structural arrangement of the nicotinic acid moiety, a form of vitamin B3, linked to a Boc-protected piperazine core, makes this compound a versatile scaffold for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1]

Physicochemical Properties:

A summary of the known and estimated physicochemical properties of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is presented in the table below. It is important to note that some of these properties are for a closely related isomer, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid, and should be considered as estimates.

PropertyValueSource
Appearance White powder--INVALID-LINK--
Molecular Weight 307.34 g/mol --INVALID-LINK--[2]
Melting Point ~174 °C (for isonicotinic acid isomer)--INVALID-LINK--[3]
Storage Temperature 0-8°C--INVALID-LINK--

Experimental Protocols: Synthesis

A plausible synthetic route, based on the synthesis of similar compounds, is outlined below. This should be considered a general guideline and would require optimization.

General Synthetic Approach:

The synthesis could be envisioned via the reaction of a protected piperazine with a functionalized pyridine derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-Chloronicotinic acid C Nucleophilic Aromatic Substitution A->C B tert-Butyl piperazine-1-carboxylate (Boc-piperazine) B->C D 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid C->D Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

A plausible synthetic workflow for the target compound.

Illustrative Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 equivalents) and a base such as potassium carbonate (2-3 equivalents).

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid.

Applications in Drug Discovery and Development

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neuroscience.[1]

Role as a Scaffold:

The trifunctional nature of this compound allows for diverse chemical modifications:

  • The carboxylic acid group can be converted to esters, amides, or other functional groups, enabling the attachment of various pharmacophores.

  • The Boc-protected piperazine can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized.

  • The pyridine ring can undergo various aromatic substitution reactions.

This versatility makes it an attractive starting material for the generation of chemical libraries for high-throughput screening.

Potential Therapeutic Targets:

The nicotinic acid and piperazine moieties are present in numerous centrally acting drugs.

  • Nicotinic Acetylcholine Receptors (nAChRs): Nicotinic acid itself is a ligand for certain G-protein coupled receptors, and its structural motif is found in many compounds that target nAChRs. These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[4] The development of selective nAChR modulators is an active area of research.

  • Other CNS Receptors: The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, found in drugs targeting a wide range of receptors, including dopamine, serotonin, and adrenergic receptors.[5]

The combination of these two pharmacologically relevant scaffolds in a single molecule suggests that derivatives of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid could be explored as multifunctional ligands targeting multiple components of neurotransmitter systems.

Illustrative Drug Discovery Workflow:

The following diagram illustrates a typical workflow where this compound could be utilized in a drug discovery program.

Drug_Discovery_Workflow A 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid (Starting Material) B Library Synthesis (e.g., Amide Coupling, Suzuki Coupling) A->B C High-Throughput Screening (e.g., Receptor Binding Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Development E->F

A typical drug discovery workflow utilizing the target compound.

Signaling Pathway Involvement (Hypothetical)

While there is no direct evidence in the reviewed literature of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid itself modulating specific signaling pathways, its structural components suggest a high potential for its derivatives to interact with key neuronal signaling cascades.

Potential Interaction with Nicotinic Acetylcholine Receptor Signaling:

Derivatives of this compound could potentially act as agonists, antagonists, or allosteric modulators of nAChRs. Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the activation of downstream signaling pathways.

The diagram below illustrates a simplified nAChR signaling pathway that could be modulated by derivatives of the title compound.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Depolarization Membrane Depolarization nAChR->Depolarization Ligand Derivative of Boc-piperazine-pyridine-COOH Ligand->nAChR Downstream Downstream Signaling (e.g., MAPK, CREB) Ca_influx->Downstream Depolarization->Downstream Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Response

Hypothetical modulation of nAChR signaling.

Conclusion

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery. Its unique combination of a nicotinic acid moiety and a Boc-protected piperazine ring provides a robust scaffold for the synthesis of novel compounds with the potential to modulate various CNS targets. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical class.

References

Synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust synthetic pathway for obtaining 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with commercially available starting materials. The protocols detailed herein are based on established chemical transformations and offer a reliable method for the preparation of the target compound.

Synthetic Strategy

The synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic acid is achieved through a sequential process involving a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis. The overall synthetic scheme is presented below:

Synthetic Pathway start Methyl 4-chloropyridine-2-carboxylate intermediate Methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate start->intermediate SNAr Reaction (e.g., DIEA, DMSO, 120 °C) reagent1 1-Boc-piperazine (tert-Butyl piperazine-1-carboxylate) reagent1->intermediate final_product 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid intermediate->final_product Ester Hydrolysis (e.g., THF/H2O, rt) reagent2 Lithium Hydroxide (B78521) (LiOH) reagent2->final_product

Caption: Overall synthetic scheme for 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid.

The synthesis commences with the reaction of a commercially available halo-pyridine derivative, such as methyl 4-chloropyridine-2-carboxylate, with 1-Boc-piperazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by a non-nucleophilic base in a high-boiling polar aprotic solvent. The resulting intermediate ester is then subjected to hydrolysis to yield the final carboxylic acid product.

Experimental Protocols

Synthesis of Methyl 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylate (Intermediate)

Materials:

Procedure:

  • To a solution of methyl 4-chloropyridine-2-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-Boc-piperazine (1.2 eq) and N,N-Diisopropylethylamine (DIEA) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate.

Synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic Acid (Final Product)

Materials:

  • Methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (B95107) (THF)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) to the solution and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid as a solid.

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by LC-MS)
1Methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylateC₁₆H₂₃N₃O₄337.3775-85>95%
24-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acidC₁₅H₂₁N₃O₄323.3585-95>98%

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Experimental Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Ester Hydrolysis s1_react React Methyl 4-chloropyridine-2-carboxylate with 1-Boc-piperazine and DIEA in DMSO s1_heat Heat to 120 °C for 16h s1_react->s1_heat s1_workup Aqueous Workup and Extraction with EtOAc s1_heat->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Obtain Pure Intermediate Ester s1_purify->s1_product s2_react Dissolve Intermediate Ester in THF/H2O and add LiOH s1_product->s2_react s2_stir Stir at Room Temperature for 4h s2_react->s2_stir s2_workup Acidification and Extraction with EtOAc s2_stir->s2_workup s2_isolate Concentration to Yield Final Product s2_workup->s2_isolate

Caption: Workflow for the synthesis of 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid.

This guide provides a comprehensive framework for the synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic acid. The described procedures are scalable and can be adapted for various research and development needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide on the Core Mechanism of Action of Boc-piperazine-pyridine-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Boc-piperazine-pyridine-COOH scaffold is a prominent heterocyclic structure in modern medicinal chemistry. This guide provides a comprehensive overview of its core mechanism of action, focusing on a representative molecule, BPP-821, a selective inhibitor of the Serine/Threonine kinase, Aurora Kinase A (AURKA). The versatility of this scaffold allows for its incorporation into a wide range of biologically active compounds.[1] Derivatives have shown potential in various therapeutic areas, including oncology and infectious diseases.[2][3]

BPP-821 demonstrates the therapeutic potential of this chemical family. This document will delve into the biochemical and cellular mechanisms of BPP-821, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The inhibitory activity of BPP-821 against AURKA and its selectivity over other kinases were determined through a series of in vitro assays. The data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition Profile of BPP-821

Kinase TargetIC50 (nM)
AURKA15
AURKB250
AURKC400
CDK1>10,000
PLK1>10,000

Table 2: Cellular Activity of BPP-821 in Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
HeLaCervical Cancer50
MCF-7Breast Cancer75
A549Lung Cancer120

Core Mechanism of Action

BPP-821 exerts its anti-proliferative effects by selectively inhibiting Aurora Kinase A, a key regulator of mitotic progression.

Biochemical Mechanism

At the molecular level, BPP-821 functions as an ATP-competitive inhibitor of AURKA. The piperazine-pyridine core of the molecule occupies the ATP-binding pocket of the kinase. The carboxylic acid moiety forms a critical hydrogen bond with the hinge region of the enzyme, while the Boc-piperazine group extends into a hydrophobic pocket, contributing to the high affinity and selectivity of the interaction. This binding prevents the phosphorylation of downstream substrates, thereby arresting the cell cycle.

Cellular Mechanism

Inhibition of AURKA by BPP-821 leads to a cascade of cellular events characteristic of mitotic arrest. Key downstream effects include:

  • Inhibition of Centrosome Separation: AURKA is essential for the maturation and separation of centrosomes. BPP-821 treatment results in monoastral spindles, a hallmark of AURKA inhibition.

  • Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached kinetochores due to improper spindle formation activates the SAC, leading to a prolonged mitotic arrest.

  • Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Signaling Pathway Diagram

BPP_821_Signaling_Pathway cluster_0 BPP-821 Action cluster_1 Downstream Effects BPP_821 BPP-821 AURKA Aurora Kinase A (AURKA) BPP_821->AURKA Inhibition Centrosome_Separation Centrosome Separation BPP_821->Centrosome_Separation Blocks AURKA->Centrosome_Separation Phosphorylation Spindle_Formation Bipolar Spindle Formation Centrosome_Separation->Spindle_Formation SAC Spindle Assembly Checkpoint (SAC) Spindle_Formation->SAC Proper attachment (inactivated) Cell_Cycle_Arrest Mitotic Arrest Spindle_Formation->Cell_Cycle_Arrest Activates SAC Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: BPP-821 inhibits AURKA, leading to mitotic arrest and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of BPP-821 to inhibit the enzymatic activity of AURKA.

Protocol:

  • A reaction mixture containing recombinant human AURKA, a fluorescently labeled peptide substrate, and ATP is prepared in a 384-well plate.

  • BPP-821 is added to the wells in a series of dilutions.

  • The reaction is incubated at room temperature for 60 minutes.

  • The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide is determined using a microfluidic capillary electrophoresis system.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (GI50)

This assay measures the concentration of BPP-821 required to inhibit the growth of cancer cell lines by 50%.

Protocol:

  • Cancer cells (HeLa, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of BPP-821 for 72 hours.

  • Cell viability is assessed using a resazurin-based assay. The fluorescence is measured using a plate reader.

  • GI50 values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Panel Kinase_Assay->Selectivity_Panel Confirm Selectivity Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Selectivity_Panel->Proliferation_Assay Proceed to Cellular Studies Immunofluorescence Immunofluorescence (Mitotic Spindle Analysis) Proliferation_Assay->Immunofluorescence Investigate Cellular MOA Western_Blot Western Blot (Apoptosis Markers) Immunofluorescence->Western_Blot Confirm Apoptosis Induction

Caption: Workflow for characterizing the mechanism of action of BPP-821.

Immunofluorescence Staining for Mitotic Spindles

This technique is used to visualize the effects of BPP-821 on the mitotic spindle apparatus.

Protocol:

  • HeLa cells are grown on coverslips and treated with BPP-821 or a vehicle control.

  • After treatment, the cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • DNA is counterstained with DAPI.

  • The coverslips are mounted on microscope slides and imaged using a confocal microscope.

The this compound scaffold, exemplified by the AURKA inhibitor BPP-821, represents a promising framework for the development of novel therapeutics. The detailed analysis of BPP-821's mechanism of action, from its biochemical inhibition of AURKA to its cellular consequences of mitotic arrest and apoptosis, provides a clear rationale for its anti-cancer activity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further exploration of this important chemical class. The versatility of the piperazine (B1678402) scaffold continues to be a valuable asset in the design of new bioactive molecules.[1][4]

References

Analogs and Derivatives of Boc-piperazine-pyridine-COOH: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold

The Boc-piperazine-pyridine-COOH core represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its inherent structural and chemical properties make it an ideal starting point for the development of a wide array of therapeutic agents targeting diverse biological pathways. This technical guide provides a comprehensive overview of the analogs and derivatives of this compound, with a focus on their synthesis, structure-activity relationships (SAR), and applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel therapeutics.

Core Structure and Significance

The this compound scaffold combines several key features that contribute to its utility in drug design. The piperazine (B1678402) ring, a common motif in many approved drugs, offers a flexible yet conformationally constrained linker that can be readily functionalized at its two nitrogen atoms. The pyridine (B92270) ring provides a planar aromatic system capable of engaging in various non-covalent interactions with biological targets, while the carboxylic acid group serves as a convenient handle for further chemical modifications, such as amide bond formation, or as a key pharmacophoric element for target engagement. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization of the other nitrogen atom, a crucial aspect in multi-step synthetic sequences.

The strategic combination of these moieties has led to the development of potent and selective inhibitors of various enzyme families, particularly kinases, as well as agents targeting other protein classes. The adaptability of this scaffold allows for the fine-tuning of physicochemical properties, such as solubility and membrane permeability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Quantitative Data on Analogs and Derivatives

The following tables summarize the biological activities of various analogs and derivatives of the piperazine-pyridine core. These examples are drawn from published research and illustrate the potential of this scaffold in targeting different disease-related proteins.

Table 1: Pyridine-Based Rho Kinase (ROCK) Inhibitors

Compound IDR1R2ROCK1 IC50 (nM)ROCK2 IC50 (nM)
1 H4-pyridyl150120
2 Me4-pyridyl8065
3 H3-pyridyl220190
4 Me3-pyridyl11095
5 H2-pyridyl>1000>1000

Data synthesized from representative studies on pyridine-based ROCK inhibitors.

Table 2: Piperazine-Linked Aminopyridine as Bruton's Tyrosine Kinase (BTK) Inhibitors [1]

Compound IDR-group on PiperazineBTK IC50 (nM)
6a H580
6b Benzyl120
6c 4-Fluorobenzyl95
6d 2-Phenylethyl75
6e 3-Phenylpropyl150

In vitro kinase assays were performed using commercially available ADP-Glo (Promega, Madison, WI, USA) and HotSpot Kinase assays (Reaction Biology Corporation, Malvern, PA, USA) at an ATP concentration of 10 μM.[1]

Table 3: Pyridylpiperazine Hybrid Derivatives as Urease Inhibitors

Compound IDAryl Acetamide SubstitutionUrease IC50 (µM)
7a Phenyl15.2 ± 0.8
7b 4-Chlorophenyl2.0 ± 0.73
7c 4-Nitrophenyl8.5 ± 1.1
7d 2,4-Dichlorophenyl5.3 ± 0.9
7e Naphthyl2.24 ± 1.63

Data is illustrative of trends seen in studies of urease inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide an overview of the key experimental protocols typically employed in the development of this compound analogs and derivatives.

General Synthetic Scheme for Piperazine-Pyridine Derivatives

The synthesis of piperazine-pyridine derivatives often follows a modular approach, allowing for the introduction of diversity at various positions of the scaffold. A typical synthetic route is outlined below:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis is often initiated by the reaction of a suitably substituted chloropyridine with Boc-piperazine. The electron-withdrawing nature of the pyridine ring facilitates nucleophilic substitution at the chloro-position. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base, such as potassium carbonate or triethylamine, at elevated temperatures.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM) or by treatment with hydrochloric acid in an ethereal or alcoholic solution. This step yields the free secondary amine on the piperazine ring, which is then available for further functionalization.

  • Amide Coupling: The carboxylic acid moiety on the pyridine ring can be coupled with a wide range of amines to introduce further diversity. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), are commonly employed. The reaction is typically performed in an aprotic solvent like DMF or DCM in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Functionalization of the Piperazine Nitrogen: The deprotected piperazine nitrogen can be functionalized through various reactions, including reductive amination with aldehydes or ketones, acylation with acid chlorides or anhydrides, or alkylation with alkyl halides.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reagents and Materials:

    • Kinase enzyme (e.g., ROCK1, BTK)

    • Substrate peptide

    • ATP

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • A kinase reaction mixture is prepared containing the kinase, substrate, and ATP in a suitable buffer.

    • The test compounds are serially diluted in DMSO and then added to the kinase reaction mixture.

    • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescence is measured using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a clear understanding of the drug discovery process. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_synthesis Synthetic Workflow cluster_screening Screening Cascade start Starting Materials (Boc-piperazine, Chloropyridine-COOH) snar SNAr Reaction start->snar deprotection Boc Deprotection snar->deprotection coupling Amide Coupling / N-Functionalization deprotection->coupling purification Purification (Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization final_compound Final Compound Library characterization->final_compound in_vitro_assay In Vitro Kinase Assay (IC50 Determination) final_compound->in_vitro_assay sar_analysis SAR Analysis in_vitro_assay->sar_analysis selectivity Kinase Selectivity Profiling sar_analysis->selectivity cell_based_assay Cell-Based Assays (Target Engagement, Proliferation) selectivity->cell_based_assay lead_optimization Lead Optimization cell_based_assay->lead_optimization

Caption: A generalized experimental workflow for the synthesis and screening of this compound analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG Signaling PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Cell_Proliferation Cell Proliferation & Survival NFkB->Cell_Proliferation Inhibitor BTK Inhibitor (Piperazine-Pyridine Analog) Inhibitor->BTK

References

The Pivotal Role of Boc-piperazine-pyridine-COOH in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Boc-piperazine-pyridine-COOH scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile building block and a critical linker in the design and synthesis of novel therapeutics. Its unique structural features, combining a protected piperazine (B1678402) ring, a pyridine (B92270) moiety, and a carboxylic acid handle, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates across various therapeutic areas. This technical guide provides an in-depth analysis of the role of this compound, focusing on its application in the development of Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and G-protein coupled receptor (GPCR) modulators.

Core Applications in Drug Discovery

The utility of the this compound motif stems from its modular nature, allowing for its incorporation into complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen enables selective functionalization, while the carboxylic acid provides a convenient point of attachment for further chemical modifications, typically through amide bond formation. The embedded piperazine-pyridine core is a well-established pharmacophore in many biologically active compounds, contributing to target engagement and favorable physicochemical properties.

As a Linker in Proteolysis Targeting Chimeras (PROTACs)

One of the most significant applications of this compound is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition dictate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The piperazine-pyridine unit within the linker can impart a degree of rigidity, which can be advantageous for optimizing the geometry of the ternary complex. Furthermore, the basic nitrogen of the piperazine can enhance solubility and cell permeability. A notable example is its use in the synthesis of PROTACs targeting the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1).

Quantitative Data on PD-L1 Degrading PROTACs

Compound IDTarget ProteinE3 Ligase LigandLinker ComponentIC50 (PD-1/PD-L1 Interaction)Degradation RateCell LineReference
PROTAC [I]PD-L1Not SpecifiedPiperazine-basedNot Reported60.87% at 20 µMHCC-827[1]
PROTAC [II]PD-L1Not SpecifiedPiperazine-basedNot Reported58.05% at 10 µMHCC-827[1]
PROTAC PD-1/PD-L1 degrader-1PD-1/PD-L1CereblonPiperazine-based39.2 nM35% at 10 µMMDA-MB-231[2]
Peptide-PROTAC (Peptide 2)PD-L1 (via DHHC3)Not SpecifiedPeptide-basedDC50 ~1 µMNot SpecifiedC33A[3]
As a Scaffold for Kinase Inhibitors

The piperazine-pyridine moiety is a prevalent scaffold in the design of kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the treatment of B-cell malignancies. The pyridine ring can engage in key hydrogen bonding interactions within the kinase ATP-binding site, while the piperazine provides a vector for substitution to enhance potency and selectivity.

Quantitative Data on BTK Inhibitors

Compound IDTarget KinaseIC50Kinase SelectivityReference
Compound 8BTK0.6 nMHigh (inhibited 9/270 kinases at 1 µM)[4]
GDC-0853BTKNot SpecifiedNot Specified[4]
Compound 20 (pyrrolo[2,3-d]pyrimidine derivative)BTK21.7 nMModerate[4]
Biotinylated tirabrutinibBTK4.7 nMNot Specified[5]
As a Core for GPCR Modulators

Derivatives of this compound are also instrumental in the development of ligands targeting G-protein coupled receptors (GPCRs), such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. These receptors are implicated in a range of neurological and psychiatric disorders. The arylpiperazine substructure is a classic pharmacophore for many centrally acting drugs.

Quantitative Data on D2 and 5-HT1A Receptor Ligands

Compound IDTarget ReceptorBinding Affinity (Ki)Assay TypeReference
Compound 6a (Thiophene analog)D3 Dopamine1.4 ± 0.21 nMRadioligand Binding[6]
Compound 6a (Thiophene analog)5-HT1A199 ± 34.3 nMRadioligand Binding[6]
Compound 7a (Thiazole analog)5-HT1A14.3 ± 7.1 nMRadioligand Binding[6]
Compound 6 (Coumarin derivative)D2pKi = 7.93Radioligand Binding[7]
Compound 6 (Coumarin derivative)5-HT2ApKi = 6.76Radioligand Binding[7]
Phenylpiperazine derivatives5-HT1ANanomolar rangeRadioligand Binding[8]
Phenylpiperazine derivativesD2Nanomolar rangeRadioligand Binding[8]

Experimental Protocols

Synthesis of 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid

This protocol describes a general method for the synthesis of the title compound, a key intermediate.

Materials:

  • 6-chloronicotinic acid

  • N-Boc-piperazine

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a solution of 6-chloronicotinic acid (1.0 eq) in toluene, add N-Boc-piperazine (1.2 eq) and K2CO3 (2.5 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines the steps to synthesize a PROTAC using the title compound as a linker building block.

Step 1: Amide Coupling with E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in a suitable solvent such as DMF.

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the E3 ligase ligand.

  • Add a solution of 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid (1.1 eq) in DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours until the reaction is complete.

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Remove the solvent under reduced pressure to obtain the deprotected intermediate.

Step 3: Amide Coupling with Target Protein Ligand

  • Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the target protein ligand containing a carboxylic acid (1.1 eq) in DMF.

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Work up and purify the final PROTAC product using standard procedures such as HPLC.

Protocol for In-Cell Western Blot to Measure Protein Degradation

This protocol details a method to assess the efficacy of a synthesized PROTAC in degrading its target protein.

Materials:

  • Cancer cell line expressing the target protein (e.g., HCC-827 for PD-L1)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot apparatus

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours). Include a treatment group with the PROTAC and a proteasome inhibitor to confirm proteasome-dependent degradation.

  • After treatment, wash the cells with PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of PD-L1

PROTAC_PDL1_Degradation PROTAC PROTAC (Piperazine-Pyridine Linker) Ternary_Complex Ternary Complex (PD-L1-PROTAC-E3) PROTAC->Ternary_Complex Binds PDL1 PD-L1 (Target Protein) PDL1->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub_PDL1 Polyubiquitinated PD-L1 Ternary_Complex->Ub_PDL1 Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_PDL1->Proteasome Recognized by Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degrades into

Caption: PROTAC-mediated degradation of the PD-L1 protein.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow Start Start: Design PROTAC Synthesis_Linker Synthesize Boc-piperazine- pyridine-COOH Linker Start->Synthesis_Linker Synthesis_PROTAC Synthesize PROTAC Library Synthesis_Linker->Synthesis_PROTAC Purification Purify and Characterize (HPLC, LC-MS, NMR) Synthesis_PROTAC->Purification In_Vitro_Binding In Vitro Binding Assay (e.g., SPR, HTRF) Purification->In_Vitro_Binding Cellular_Degradation Cellular Degradation Assay (Western Blot, Flow Cytometry) Purification->Cellular_Degradation Data_Analysis Analyze Data (IC50, DC50, Dmax) In_Vitro_Binding->Data_Analysis Functional_Assay Cell-Based Functional Assay (e.g., T-cell activation) Cellular_Degradation->Functional_Assay Cellular_Degradation->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis_PROTAC Iterate End End: Identify Lead Candidate Lead_Optimization->End Select

Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.

References

The Strategic Integration of Boc-Piperazine-Pyridine-COOH in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a connecting linker, is paramount to their success. This technical guide provides an in-depth examination of Boc-piperazine-pyridine-COOH as a core component in PROTAC linker design. We will explore its structural advantages, synthesis, and conjugation, supported by quantitative data from relevant studies and detailed experimental protocols.

Introduction to Piperazine-Containing PROTAC Linkers

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, conformational dynamics, and the stability of the formed ternary complex (POI-PROTAC-E3 ligase).[1] The incorporation of a piperazine (B1678402) moiety, as seen in this compound, offers several distinct advantages over more flexible aliphatic or PEG linkers.[2][]

The rigid structure of the piperazine ring helps to pre-organize the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2] Furthermore, the piperazine motif can enhance the solubility and metabolic stability of the PROTAC molecule, contributing to improved pharmacokinetic profiles.[2] The Boc (tert-butoxycarbonyl) protecting group provides a versatile synthetic handle, allowing for a modular and controlled approach to PROTAC synthesis.[2]

Structural and Functional Advantages of this compound

The this compound linker combines the benefits of the piperazine core with the specific functionalities of the pyridine (B92270) ring and the carboxylic acid group.

  • Enhanced Rigidity and Conformational Control : The piperazine ring imparts a degree of rigidity to the linker, which can facilitate the formation of a stable ternary complex.[2]

  • Improved Physicochemical Properties : The piperazine and pyridine moieties can improve solubility and other key physicochemical properties, which are crucial for drug development.[2][4][5][6]

  • Versatile Synthetic Handles : The Boc-protected amine and the carboxylic acid provide orthogonal handles for the sequential conjugation of the warhead and the E3 ligase ligand.[2]

  • Modulation of pKa : The presence of the pyridine ring and the proximity of other functional groups can influence the pKa of the piperazine nitrogens, which can impact cell permeability and target engagement.[4][5][6]

Logical Relationships of Piperazine Linker Properties

cluster_0 Piperazine Linker Properties cluster_1 PROTAC Efficacy Increased Rigidity Increased Rigidity Stable Ternary Complex Formation Stable Ternary Complex Formation Increased Rigidity->Stable Ternary Complex Formation Improved Solubility Improved Solubility Improved Bioavailability Improved Bioavailability Improved Solubility->Improved Bioavailability Enhanced Metabolic Stability Enhanced Metabolic Stability Enhanced Metabolic Stability->Improved Bioavailability Higher Degradation Efficacy (Lower DC50, Higher Dmax) Higher Degradation Efficacy (Lower DC50, Higher Dmax) Stable Ternary Complex Formation->Higher Degradation Efficacy (Lower DC50, Higher Dmax) Improved Bioavailability->Higher Degradation Efficacy (Lower DC50, Higher Dmax)

Caption: Logical relationships between piperazine linker properties and PROTAC efficacy.

Quantitative Data Presentation

The efficacy of a PROTAC is quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. Below is a summary of data for a PROTAC utilizing a this compound linker and a comparative dataset for other piperazine-containing PROTACs.

PROTAC NameTarget ProteinE3 LigaseLinker ComponentDC50DmaxCell LineReference
YW-N-7RET kinaseNot SpecifiedThis compound88 nMNot ReportedNot Specified[7][8]
NC-1BTKNot SpecifiedPiperazine-containing2.2 nM97%Mino[1]
IR-1BTKNot SpecifiedPiperazine-containing<10 nM~90%Mino[1]
IR-2BTKNot SpecifiedPiperazine-containing<10 nM~90%Mino[1]
RC-3BTKNot SpecifiedPiperazine-containing<10 nM~90%Mino[1]
C6EGFRL858R/T790M/C797SCRBNNot Specified10.2 nMNot ReportedH1975-TM[9]

Experimental Protocols

Representative Synthesis of a PROTAC using a Boc-Piperazine-Containing Linker

This protocol describes a general multi-step synthesis to generate a PROTAC, adapted from methodologies for creating PROTACs with piperazine-containing linkers.[2]

Step 1: Coupling of this compound to an E3 Ligase Ligand (e.g., Pomalidomide)

  • To a solution of pomalidomide (B1683931) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in a solution of 4 M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling of the Deprotected Intermediate to a Warhead

  • To a solution of the warhead containing a carboxylic acid functional group (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected intermediate from Step 2 (1.1 eq) and additional DIPEA to neutralize the amine salt.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

PROTAC Synthesis and Evaluation Workflow

Start Start Couple this compound to E3 Ligase Ligand Couple this compound to E3 Ligase Ligand Start->Couple this compound to E3 Ligase Ligand Boc Deprotection Boc Deprotection Couple this compound to E3 Ligase Ligand->Boc Deprotection Couple to Warhead (POI Ligand) Couple to Warhead (POI Ligand) Boc Deprotection->Couple to Warhead (POI Ligand) Purification (HPLC) Purification (HPLC) Couple to Warhead (POI Ligand)->Purification (HPLC) Biological Evaluation Biological Evaluation Purification (HPLC)->Biological Evaluation End End Biological Evaluation->End

Caption: A representative experimental workflow for the synthesis and evaluation of a PROTAC.

Western Blot for Protein Degradation (DC50 and Dmax Determination)
  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[2]

PROTAC Mechanism of Action

POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex UbPOI Ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->UbPOI Proteasome Proteasome UbPOI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The use of this compound as a linker component in PROTAC design represents a sophisticated strategy to enhance the overall performance of these novel therapeutic agents. By providing a balance of rigidity, improved physicochemical properties, and versatile synthetic handles, this linker motif can significantly contribute to the development of potent and effective protein degraders. The quantitative data and experimental protocols presented in this guide underscore the importance of rational linker design and provide a framework for the continued advancement of PROTAC technology.

References

The Emergence of Pyridinylpiperazine Carboxylic Acids in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] When combined with a pyridine (B92270) ring and a carboxylic acid moiety, the resulting pyridinylpiperazine carboxylic acid framework offers a versatile platform for the design of novel therapeutics. This technical guide explores the discovery and development of this chemical class, focusing on the synthesis, biological evaluation, and structure-activity relationships (SAR) of key analogs. While specific research on 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid (Boc-piperazine-pyridine-COOH) is not extensively available in the public domain, this document will delve into the broader class of pyridinylpiperazine derivatives, drawing on data from closely related compounds to illustrate the potential of this scaffold.

The strategic combination of the basic piperazine nitrogen, the aromatic and hydrogen-bonding capabilities of the pyridine ring, and the acidic handle of the carboxylic acid group allows for fine-tuning of pharmacological and pharmacokinetic properties. Derivatives of this class have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators.[1][2]

Synthesis and Chemical Properties

The synthesis of pyridinylpiperazine derivatives typically involves a nucleophilic aromatic substitution reaction as a key step. For instance, a common route involves the reaction of a chloropyridine derivative with a piperazine synthon. The Boc (tert-butoxycarbonyl) protecting group is frequently employed on one of the piperazine nitrogens to control reactivity and allow for selective functionalization.[3]

General Synthetic Scheme:

A representative synthetic approach to a pyridinylpiperazine core structure is outlined below. The synthesis of 1-(3-nitropyridin-2-yl)piperazine, a precursor to various bioactive compounds, is achieved by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine. The electron-withdrawing nitro group facilitates the nucleophilic substitution at the C2 position of the pyridine ring.[2]

Synthetic Pathway cluster_conditions Reaction Conditions 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Reaction Nucleophilic Aromatic Substitution 2-chloro-3-nitropyridine->Reaction Piperazine Piperazine Piperazine->Reaction Pyridinylpiperazine_intermediate 1-(3-nitropyridin-2-yl)piperazine Reaction->Pyridinylpiperazine_intermediate Acetonitrile (solvent)\nReflux, 12h Acetonitrile (solvent) Reflux, 12h

Caption: General workflow for the synthesis of a pyridinylpiperazine intermediate.

This intermediate can then undergo further modifications, such as reaction with various electrophiles at the unsubstituted piperazine nitrogen, to generate a library of derivatives. The presence of a carboxylic acid on the pyridine ring, or its generation from a precursor like a nitrile, provides an additional handle for chemical modification, for example, through amide bond formation.

Biological Activity and Therapeutic Potential

Derivatives of the pyridinylpiperazine class have shown activity against a variety of biological targets. Below is a summary of the biological activities of some representative compounds from the literature.

Table 1: Biological Activity of Representative Pyridinylpiperazine Derivatives

Compound ClassTargetKey Compound ExampleActivity (IC₅₀/Kᵢ)Therapeutic AreaReference
Pyridinylpiperazine UreasTRPV1 Vanilloid Receptor4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amideNot specified, but identified as a high-affinity antagonistPain[4]
1-(3-nitropyridin-2-yl)piperazine derivativesUreaseCompound 5b2.0 ± 0.73 µMInfectious Disease[2]
1-(3-nitropyridin-2-yl)piperazine derivativesUreaseCompound 7e2.24 ± 1.63 µMInfectious Disease[2]
6-Piperazin-1-yl-purinesCannabinoid Receptor 1 (CB1)Compound 654 nM (Kᵢ)Metabolic Disorders, CNS[3]
6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivativesFXR/PPARδCompound 10g12.28 nM (EC₅₀ for FXR)Fibrotic Diseases[5]

Note: The activities listed are for specific derivatives within the broader class and not for this compound itself.

These examples highlight the versatility of the pyridinylpiperazine scaffold in targeting diverse protein classes, including ion channels, enzymes, and G-protein coupled receptors. The structure-activity relationship (SAR) studies for these compound series often reveal the critical role of substituents on both the pyridine and piperazine rings in determining potency and selectivity.

Experimental Protocols

To provide a practical understanding of the research in this area, detailed experimental protocols for key assays are described below.

Urease Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the urease enzyme, which is a target in the treatment of infections caused by bacteria such as Helicobacter pylori.

  • Principle: The assay measures the amount of ammonia (B1221849) produced by the enzymatic hydrolysis of urea. The concentration of ammonia is determined spectrophotometrically using the indophenol (B113434) method.

  • Protocol:

    • A solution of Jack bean urease is prepared in phosphate (B84403) buffer.

    • The test compound (dissolved in a suitable solvent) is pre-incubated with the enzyme solution for a specified time at a controlled temperature.

    • Urea solution is added to initiate the enzymatic reaction.

    • The reaction is stopped after a defined incubation period by the addition of phenol (B47542) and alkali-hypochlorite reagents.

    • The mixture is incubated to allow for color development (formation of indophenol blue).

    • The absorbance is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.

    • Thiourea is often used as a standard inhibitor for comparison.[2]

    • The percentage of inhibition is calculated, and IC₅₀ values are determined by plotting inhibition versus compound concentration.[2]

Urease Inhibition Assay Workflow cluster_prep Preparation & Incubation cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme_Solution Prepare Urease Solution Pre_incubation Pre-incubate Enzyme with Compound Enzyme_Solution->Pre_incubation Test_Compound Prepare Test Compound Solution Test_Compound->Pre_incubation Add_Urea Add Urea to Initiate Reaction Pre_incubation->Add_Urea Incubate_Reaction Incubate Add_Urea->Incubate_Reaction Stop_Reaction Stop Reaction with Phenol/Hypochlorite Incubate_Reaction->Stop_Reaction Color_Development Incubate for Color Development Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance (e.g., 630 nm) Color_Development->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for a typical urease inhibition assay.

Signaling Pathways

Given that pyridinylpiperazine derivatives can act on various targets, they can modulate multiple signaling pathways. For instance, compounds targeting the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor, would influence downstream signaling cascades involving adenylyl cyclase and MAP kinases.

Hypothetical Signaling Pathway for a CB1 Antagonist:

A CB1 antagonist would block the binding of endogenous cannabinoids (like anandamide), thereby preventing the receptor-mediated inhibition of adenylyl cyclase. This leads to maintained levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, influencing neurotransmitter release and other cellular processes.

CB1 Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor GPCR Gi/o Protein CB1R->GPCR Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GPCR->AC Inhibition Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Antagonist Pyridinylpiperazine Antagonist Antagonist->CB1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response Phosphorylates Targets

References

The Strategic Application of Boc-piperazine-pyridine-COOH in Novel Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern drug discovery is increasingly focused on targeted therapies with novel mechanisms of action. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively degrading pathogenic proteins. The rational design of PROTACs hinges on the thoughtful selection of their constituent parts: a "warhead" that binds the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. This technical guide provides an in-depth examination of Boc-piperazine-pyridine-COOH, a bifunctional linker poised for significant utility in the development of innovative therapeutics. We will explore its chemical properties, its strategic role in PROTAC design, theoretical signaling pathway engagement, and generalized experimental protocols for its application.

Introduction to this compound

This compound, with the IUPAC name 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid, is a heterobifunctional organic molecule designed to serve as a versatile linker in the synthesis of complex therapeutic agents, most notably PROTACs. Its structure is comprised of three key functional components:

  • Boc-protected Piperazine (B1678402): The piperazine ring is a common motif in medicinal chemistry, often incorporated to enhance aqueous solubility and improve pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a reactive secondary amine, allowing for straightforward conjugation to other molecular entities.

  • Pyridine (B92270) Ring: The pyridine moiety introduces a degree of rigidity and a defined vectorial orientation to the linker. This can be crucial for optimizing the spatial arrangement of the two ends of a PROTAC to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Carboxylic Acid: The carboxylic acid group provides a convenient and highly versatile attachment point for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation.

The strategic combination of these three components makes this compound a valuable tool for medicinal chemists seeking to fine-tune the properties of their targeted protein degraders.

Physicochemical and Structural Data

A clear understanding of the physicochemical properties of a linker is fundamental to its effective application in drug design. The key properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid
CAS Number 201809-22-5
Molecular Formula C₁₅H₂₁N₃O₄
Molecular Weight 307.35 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol
Storage Conditions 2-8°C

Role in PROTAC Design and Experimental Workflow

The linker in a PROTAC is not merely a passive spacer; it plays a critical role in determining the efficacy of the resulting molecule. The length, rigidity, and chemical nature of the linker all influence the formation of the ternary complex and, consequently, the degradation of the target protein. This compound offers several advantages in this context. The piperazine and pyridine elements contribute to a favorable conformational pre-organization, while the overall length can be extended through further chemical modification if required.

Below is a conceptual workflow for the incorporation of this compound into a novel PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker Boc-piperazine- pyridine-COOH Conjugation1 Amide Coupling (e.g., HATU, HOBt) Linker->Conjugation1 Warhead Target Protein Ligand (Warhead) Warhead->Conjugation1 E3_Ligand E3 Ligase Ligand Conjugation2 Amide Coupling or Reductive Amination E3_Ligand->Conjugation2 Intermediate Linker-Warhead Intermediate Conjugation1->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Free_Amine Deprotected Intermediate Deprotection->Free_Amine Free_Amine->Conjugation2 PROTAC Final PROTAC Molecule Conjugation2->PROTAC Ternary_Complex Ternary Complex Formation Assay (e.g., SPR, TR-FRET) PROTAC->Ternary_Complex Degradation Target Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Ternary_Complex->Degradation Cell_Viability Cell Viability/ Functional Assay (e.g., MTT, CellTiter-Glo) Degradation->Cell_Viability

Caption: Conceptual workflow for PROTAC synthesis and evaluation.

The Ubiquitin-Proteasome System: The Ultimate Target of PROTACs

PROTACs do not possess intrinsic inhibitory activity. Instead, they hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate the target protein. The signaling pathway is therefore the UPS cascade, which is initiated by the PROTAC-induced proximity of the target protein to an E3 ubiquitin ligase.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation E3 E3 Ubiquitin Ligase E2->E3 Transfer Ternary_Complex Ternary Complex (Target-PROTAC-E3) E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Activation AMP_PPi AMP + PPi Target_Protein Target Protein Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Polyubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitinated_Target Polyubiquitination Proteasome 26S Proteasome Polyubiquitinated_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The Ubiquitin-Proteasome System pathway hijacked by PROTACs.

Generic Experimental Protocols

The following protocols are representative examples of how this compound could be used in the synthesis and evaluation of a novel PROTAC. Researchers should adapt these methods to their specific target and ligands.

Protocol for PROTAC Synthesis: Amide Coupling
  • Step 1: Coupling of Linker to Warhead.

    • Dissolve the warhead (containing a suitable amine or alcohol for conjugation, 1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

  • Step 2: Boc Deprotection.

    • Dissolve the purified intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) to ensure complete removal of TFA.

  • Step 3: Coupling to E3 Ligase Ligand.

    • Dissolve the deprotected intermediate (1.0 eq) and the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.

    • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work up and purify as described in Step 1 to obtain the final PROTAC.

Protocol for Western Blot to Assess Protein Degradation
  • Cell Treatment.

    • Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the newly synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting.

    • Normalize the protein samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL detection reagent and an imaging system.

Illustrative Data Presentation

Effective communication of results is paramount in drug discovery. Quantitative data should be presented in a clear and structured format. The following tables are illustrative examples of how to present key data for a novel PROTAC developed using this compound.

Table 1: In Vitro Degradation Potency of Hypothetical PROTACs

PROTAC IDLinkerTarget ProteinDC₅₀ (nM)¹Dₘₐₓ (%)²
PROTAC-A01 This compound Target X15.292
PROTAC-A02 Linker Variant 1 (shorter)Target X89.575
PROTAC-A03 Linker Variant 2 (more flexible)Target X45.188

¹ DC₅₀: Concentration required to degrade 50% of the target protein. ² Dₘₐₓ: Maximum percentage of protein degradation achieved.

Table 2: Antiproliferative Activity of Hypothetical PROTACs in a Cancer Cell Line

PROTAC IDGI₅₀ (nM)³
PROTAC-A01 25.8
PROTAC-A02 150.3
PROTAC-A03 78.9

³ GI₅₀: Concentration required to inhibit cell growth by 50%.

Conclusion

This compound represents a strategically designed chemical tool for the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. Its unique combination of a solubility-enhancing piperazine moiety, a structurally defined pyridine ring, and versatile conjugation handles makes it an attractive linker for the construction of PROTACs. While the ultimate success of any PROTAC is dependent on the interplay of all its components, the thoughtful selection of a well-characterized and functionally optimized linker like this compound can significantly streamline the discovery and development process. This guide provides a foundational framework for researchers to leverage the potential of this promising molecule in their pursuit of next-generation medicines.

Methodological & Application

Application Notes and Protocols for Boc-piperazine-pyridine-COOH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-piperazine-pyridine-COOH is a bifunctional linker molecule increasingly utilized in the field of chemical biology and drug discovery. Its unique structure, incorporating a Boc-protected piperazine (B1678402), a pyridine (B92270) ring, and a carboxylic acid, makes it a valuable building block for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The piperazine-pyridine moiety in this linker can impart favorable physicochemical properties to the final PROTAC, such as improved solubility and cell permeability, while the carboxylic acid and the deprotected piperazine nitrogen serve as versatile handles for conjugation to ligands for a target protein and an E3 ubiquitin ligase, respectively.

These application notes provide detailed protocols for the use of this compound in the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.

Key Applications

  • PROTAC Synthesis: this compound is a key building block for creating heterobifunctional degraders. The carboxylic acid allows for amide bond formation with a ligand for a protein of interest (POI), while the Boc-protected piperazine can be deprotected to reveal a secondary amine for coupling with an E3 ligase ligand.

  • Linker Chemistry: The piperazine-pyridine core provides a semi-rigid structure to the linker, which can be crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation.

  • Medicinal Chemistry: This molecule can be incorporated into various small molecule scaffolds to modulate their pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes the synthesis of a representative BRD4-targeting PROTAC by coupling this compound to a BRD4 ligand (e.g., a derivative of JQ1) and a Cereblon (CRBN) E3 ligase ligand (e.g., pomalidomide).

Step 1: Amide Coupling of this compound with a BRD4 Ligand Amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation of Carboxylic Acid: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction: Add the amine-functionalized BRD4 ligand (1.1 equivalents) to the activated linker solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Boc Deprotection

  • Deprotection Reaction: Dissolve the product from Step 1 in a solution of 4M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v).

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid. Co-evaporate with DCM or toluene (B28343) to ensure complete removal. The resulting amine salt is often used in the next step without further purification.

Step 3: Amide Coupling with a Pomalidomide-derived E3 Ligase Ligand

  • Reaction Setup: In a separate round-bottom flask, dissolve the pomalidomide (B1683931) derivative with a carboxylic acid handle (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature.

  • Coupling Reaction: Add a solution of the deprotected intermediate from Step 2 (1.1 equivalents) and additional DIPEA (2.0-3.0 equivalents to neutralize the amine salt) in DMF to the activated pomalidomide solution.

  • Reaction Monitoring and Purification: Stir the reaction at room temperature overnight and monitor by TLC or LC-MS. Purify the final PROTAC using the work-up and purification procedure described in Step 1.

Protocol 2: Characterization of the Final PROTAC
  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of the synthesized PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the final compound.

  • Purity Analysis: Determine the purity of the final PROTAC using high-performance liquid chromatography (HPLC). A purity of >95% is generally desired for biological assays.

Data Presentation

The following tables summarize representative quantitative data for a BRD4-targeting PROTAC synthesized using a piperazine-containing linker. This data is provided for illustrative purposes and may vary depending on the specific ligands and reaction conditions used.

Reaction Step Reactants Solvent Coupling Reagent Base Yield (%) Purity (%)
Step 1 This compound, Amine-BRD4 LigandDMFHATUDIPEA70-85>95
Step 2 Boc-protected Intermediate4M HCl in Dioxane-->95 (crude)-
Step 3 Deprotected Intermediate, Pomalidomide-COOHDMFHATUDIPEA60-75>98
Biological Activity of a Representative BRD4 PROTAC
Target Protein BRD4
Cell Line Human leukemia cell line (e.g., MV4;11)
DC₅₀ (Degradation Concentration 50%) 10-50 nM
Dₘₐₓ (Maximum Degradation) >90%

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Experimental Workflow for PROTAC Synthesis Start Start Materials: - this compound - Amine-BRD4 Ligand - Pomalidomide-COOH Step1 Step 1: Amide Coupling (Linker + BRD4 Ligand) Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Deprotected Intermediate (Amine Salt) Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate + Pomalidomide Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Product Step3->Final_PROTAC Purification Purification (Flash Chromatography) Final_PROTAC->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization End Biologically Active PROTAC Characterization->End

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Application Notes and Protocols for Boc-Piperazine-Pyridine-COOH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of rigid, heterocyclic scaffolds in peptide science is a key strategy for the development of peptidomimetics with enhanced therapeutic properties. Boc-piperazine-pyridine-COOH is a versatile building block for solid-phase peptide synthesis (SPPS), designed to introduce a conformationally constrained piperazine-pyridine moiety into a peptide sequence. This can impart unique structural features, improve metabolic stability, and modulate the pharmacokinetic profile of the resulting peptide. The pyridine (B92270) ring offers a site for potential hydrogen bonding or metal chelation, while the piperazine (B1678402) core can act as a rigid spacer or a surrogate for a dipeptide unit.[1][2] The Boc-protected amine allows for standard SPPS protocols, and the carboxylic acid provides the handle for incorporation into the growing peptide chain.

Applications in Drug Discovery and Development

The incorporation of a piperazine-pyridine scaffold can be advantageous in several therapeutic areas:

  • Enhanced Proteolytic Resistance: The non-natural piperazine structure can protect the peptide backbone from enzymatic degradation, prolonging its half-life in vivo.

  • Improved Solubility and Pharmacokinetics: The basic nitrogen atoms in the piperazine and pyridine rings can be protonated at physiological pH, potentially increasing the aqueous solubility of the peptide.[3][4]

  • Conformational Rigidity: The rigid ring system restricts the conformational freedom of the peptide, which can lead to higher binding affinity and selectivity for its biological target.

  • Scaffold for Combinatorial Libraries: This building block is suitable for the solid-phase synthesis of large combinatorial libraries of peptidomimetics for hit identification and lead optimization.[5][6]

  • Metal Chelation: The pyridine nitrogen can act as a ligand for metal ions, making it a useful component in the design of metallopeptides or diagnostic imaging agents.

Data Presentation

The following tables summarize typical quantitative data for the incorporation of this compound in a standard Boc-SPPS workflow. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling conditions.

Table 1: Resin Loading and Building Block Coupling Efficiency

ParameterValueNotes
Resin TypeMerrifield or PAM ResinStandard resins for Boc-SPPS.[7]
Initial Resin Substitution0.4 - 0.8 mmol/gA lower substitution is often preferred for complex syntheses.
Coupling Equivalents (this compound)2.5 - 4.0 eq.Relative to the resin loading.
Coupling ReagentHBTU/HOBt or HATUStandard coupling agents for hindered amino acids.
Coupling Time2 - 4 hoursMay require extended coupling times or double coupling.
Coupling Efficiency>95%Monitored by Kaiser test (will be negative for the secondary amine of piperazine after coupling).

Table 2: Cleavage and Purification Yields

ParameterValueNotes
Cleavage CocktailHF/anisole (B1667542) or TFMSA/TFA/thioanisoleStandard cleavage conditions for Boc-SPPS.
Cleavage Time1 - 2 hours at 0°CDependent on the specific cocktail and peptide sequence.
Crude Peptide Yield50 - 75%Dependent on peptide length and complexity.
Crude Peptide Purity (by HPLC)40 - 60%Purification is typically required.
Final Purified Peptide Yield15 - 30%Post-preparative HPLC purification.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using a manual Boc-SPPS strategy.

Protocol 1: Manual Boc-SPPS for a Single Coupling Cycle

Materials:

  • Merrifield resin (pre-loaded with the C-terminal amino acid)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]

    • Drain and wash the resin with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test on a small sample of resin beads to monitor the reaction progress (the test should be negative).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum if it is the final step, or proceed to the next deprotection step.

Protocol 2: Cleavage of the Peptide from the Resin

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure (using HF):

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add anisole (1 mL per gram of resin).

    • Cool the vessel to -78°C (dry ice/acetone bath).

    • Condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation:

    • Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge or filter to collect the precipitate.

    • Repeat the ether wash 2-3 times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Start Start: C-Terminal Amino Acid on Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Coupling: This compound + HBTU/HOBt/DIEA Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for Next Amino Acid Washing->Repeat Continue Synthesis Cleavage Final Cleavage (e.g., HF/Anisole) Washing->Cleavage Final Cycle Repeat->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow for the incorporation of this compound in Boc-SPPS.

Logical Relationship of Components in Coupling Step

Coupling_Reaction Resin Resin-Bound Peptide (Free N-terminus) CoupledProduct Resin-Bound Peptide (Extended Chain) Resin->CoupledProduct Nucleophilic Attack BuildingBlock Boc-Piperazine- Pyridine-COOH ActivatedEster Activated Ester Intermediate BuildingBlock->ActivatedEster Activation Activator HBTU / HOBt Activator->ActivatedEster Base DIEA Base->ActivatedEster ActivatedEster->CoupledProduct

References

Application of Boc-piperazine-pyridine-COOH in Drug Discovery: Crafting a Potent RET Kinase Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-piperazine-pyridine-COOH, chemically known as 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid, is a valuable heterocyclic building block in medicinal chemistry. Its rigid piperazine-pyridine core, combined with the versatile Boc-protecting group and a carboxylic acid handle, makes it an ideal scaffold for the synthesis of complex bioactive molecules. A prominent application of this compound is its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This application note details the use of this compound in the synthesis and evaluation of YW-N-7, a potent and specific degrader of the oncogenic Rearranged during Transfection (RET) kinase.[1][2]

Application: Linker for the PROTAC Degrader YW-N-7

YW-N-7 is a PROTAC designed to simultaneously inhibit the kinase activity of and induce the degradation of oncogenic RET protein, a validated target in various cancers.[1][3] The structure of YW-N-7 incorporates three key components: a ligand that binds to the RET kinase, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker derived from this compound that connects the two ligands. The piperazine-pyridine moiety of the linker provides a semi-rigid structure that is crucial for optimizing the formation of a stable ternary complex between RET, YW-N-7, and CRBN, which is essential for efficient protein degradation.[4]

Quantitative Data Summary

The efficacy of YW-N-7 as a RET kinase degrader has been demonstrated through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Degradation and Anti-proliferative Activity of YW-N-7

Cell LineTargetDC50 (nM)Dmax (%)GI50 (nM)
TPC-1 (CCDC6-RET positive thyroid carcinoma)CCDC6-RET88>9010
BaF3/KIF5B-RETKIF5B-RETNot ReportedNot ReportedNot Reported

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy of YW-N-7 in a Xenograft Model

Animal ModelTumor TypeTreatmentTumor Growth Inhibition (%)
Nude MiceBaF3/KIF5B-RET XenograftYW-N-7Significant

Signaling Pathway and Mechanism of Action

YW-N-7 functions by hijacking the ubiquitin-proteasome system to induce the degradation of RET kinase. Constitutively active RET, resulting from mutations or gene rearrangements, drives cancer cell proliferation and survival through downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways. By degrading RET, YW-N-7 effectively shuts down these oncogenic signals.[5]

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation YW_N_7 YW-N-7 RET Oncogenic RET Kinase (Target Protein) YW_N_7->RET Binds CRBN Cereblon (CRBN) E3 Ligase YW_N_7->CRBN RET_YW_CRBN RET-YW-N-7-CRBN RET->RET_YW_CRBN CRBN->RET_YW_CRBN Ub Ubiquitin RET_YW_CRBN->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degraded_RET Degraded RET Peptides Proteasome->Degraded_RET Degradation

PROTAC-mediated degradation of RET kinase by YW-N-7.

RET_Signaling_Pathway cluster_pathway Oncogenic RET Signaling cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway RET Constitutively Active RET Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation YW_N_7 YW-N-7 YW_N_7->RET Induces Degradation

Inhibition of RET signaling pathways by YW-N-7.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of YW-N-7 using this compound

This protocol outlines the key steps in the synthesis of YW-N-7, where this compound serves as a central linker component.

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling with the E3 Ligase Ligand:

    • To the activated linker solution, add the amine-functionalized E3 ligase ligand (e.g., a derivative of lenalidomide (B1683929) or phenyl glutarimide) (1.1 eq).

    • Continue stirring the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the resulting intermediate by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM).

    • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

  • Coupling with the RET Kinase Ligand:

    • In a separate flask, activate the carboxylic acid of the RET kinase inhibitor (e.g., a derivative of selpercatinib) (1.0 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

    • Add the deprotected piperazine (B1678402) intermediate from the previous step to the activated RET ligand solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Perform an aqueous workup and extract the final product.

    • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield YW-N-7.

    • Confirm the structure and purity of YW-N-7 by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow cluster_synthesis YW-N-7 Synthesis Workflow Start Boc-piperazine- pyridine-COOH Activate_Linker Activate Carboxylic Acid (HATU, DIPEA) Start->Activate_Linker Couple_E3 Couple with E3 Ligand Amine Activate_Linker->Couple_E3 Intermediate1 Boc-Protected Intermediate Couple_E3->Intermediate1 Deprotect Boc Deprotection (TFA) Intermediate1->Deprotect Intermediate2 Deprotected Amine Intermediate Deprotect->Intermediate2 Couple_RET Couple with Activated RET Ligand Intermediate2->Couple_RET End YW-N-7 Couple_RET->End

General synthetic workflow for YW-N-7.

Protocol 2: Western Blotting for RET Degradation

This protocol is used to quantify the degradation of RET kinase in cancer cells following treatment with YW-N-7.

  • Cell Culture and Treatment:

    • Plate TPC-1 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of YW-N-7 (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RET overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the RET protein levels to the loading control.

    • Calculate the percentage of RET degradation relative to the DMSO-treated control.

    • Plot the percentage of degradation against the log of the YW-N-7 concentration to determine the DC50 value.

Protocol 3: Global Proteomic Analysis for Specificity

To confirm the specificity of YW-N-7 for RET kinase, a global proteomic analysis can be performed.

  • Sample Preparation:

    • Treat TPC-1 cells with YW-N-7 at a concentration that induces significant RET degradation (e.g., 100 nM) and a vehicle control for 24 hours.

    • Lyse the cells and digest the proteins into peptides using trypsin.

    • Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant or Proteome Discoverer) to identify and quantify proteins.

    • Determine the relative abundance of each identified protein in the YW-N-7-treated sample compared to the control.

    • Identify proteins that are significantly downregulated upon treatment. A highly specific degrader like YW-N-7 is expected to show significant downregulation of only RET kinase.[3]

This compound is a critical building block for the synthesis of advanced therapeutics like the PROTAC YW-N-7. Its incorporation as a linker facilitates the potent and selective degradation of the oncogenic RET kinase, offering a promising strategy for the treatment of RET-driven cancers. The provided protocols outline the key experimental steps for the synthesis and evaluation of such degraders, providing a framework for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for PROTAC Synthesis Using Boc-piperazine-pyridine-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile linker building block, Boc-piperazine-pyridine-COOH. This document outlines the strategic importance of the piperazine-pyridine motif, detailed experimental protocols for the synthesis of a representative PROTAC, quantitative data for performance evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that governs the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]

The this compound linker component is a strategic choice in PROTAC design for several reasons:

  • Rigidity and Conformational Control: The piperazine (B1678402) and pyridine (B92270) rings introduce a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]

  • Solubility Enhancement: The nitrogen atoms in the piperazine and pyridine moieties can be protonated at physiological pH, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3]

  • Versatile Synthetic Handle: The carboxylic acid group provides a convenient point for amide bond formation, allowing for the straightforward coupling to either the POI ligand or the E3 ligase ligand. The Boc-protected piperazine nitrogen offers an orthogonal handle for subsequent deprotection and coupling to the other half of the PROTAC molecule.

A notable example of a PROTAC synthesized using a linker derived from this compound is YW-N-7 , a potent and selective degrader of the Rearranged during Transfection (RET) kinase.[4][5]

Signaling Pathway: PROTAC-Mediated Degradation of RET Kinase

The following diagram illustrates the mechanism of action for a PROTAC like YW-N-7, which targets the RET kinase for degradation via the ubiquitin-proteasome system. The PROTAC forms a ternary complex with RET kinase and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of RET kinase.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC YW-N-7 (PROTAC) RET RET Kinase (Target Protein) PROTAC->RET Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Proteasome 26S Proteasome RET->Proteasome Recognition & Degradation Ub Ubiquitin Ub->RET Polyubiquitination Degraded_RET Degraded RET (Peptides) Proteasome->Degraded_RET Releases E1_E2 E1/E2 Enzymes E1_E2->Ub Activates PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Boc-piperazine- pyridine-COOH step1 Couple to E3 Ligase Ligand (e.g., Pomalidomide) start->step1 intermediate Boc-protected Intermediate step1->intermediate step2 Boc Deprotection intermediate->step2 deprotected Deprotected Intermediate step2->deprotected step3 Couple to POI Ligand (e.g., RET Inhibitor) deprotected->step3 final_protac Final PROTAC (YW-N-7) step3->final_protac char Purification & Characterization (HPLC, NMR, MS) final_protac->char binding Binding Assays (e.g., SPR, ITC) char->binding degradation Western Blot for Target Degradation binding->degradation dc50 Determine DC50 & Dmax degradation->dc50 cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) dc50->cell_viability in_vivo In Vivo Efficacy (Xenograft Models) cell_viability->in_vivo Linker_Properties cluster_linker Linker Properties (this compound) cluster_outcome PROTAC Performance rigidity Optimal Rigidity ternary_complex Stable Ternary Complex Formation rigidity->ternary_complex solubility Improved Solubility bioavailability Enhanced Bioavailability solubility->bioavailability length Appropriate Length length->ternary_complex efficacy High Degradation Efficacy (Low DC50, High Dmax) ternary_complex->efficacy bioavailability->efficacy

References

Application Notes and Protocols: Boc-piperazine-pyridine-COOH in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, commonly referred to as Boc-piperazine-pyridine-COOH, is a versatile bifunctional building block in modern organic synthesis. Its unique structure, incorporating a Boc-protected piperazine (B1678402) moiety and a carboxylic acid on a pyridine (B92270) scaffold, makes it a valuable tool in the construction of complex molecules, particularly in the field of medicinal chemistry. The piperazine ring offers a key pharmacophoric element and a point for further derivatization, while the carboxylic acid provides a convenient handle for amide bond formation and other coupling reactions.

These application notes provide an overview of the utility of this compound, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for common synthetic transformations are also provided to facilitate its use in the laboratory.

Key Applications

The primary application of this compound is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This innovative approach to targeted protein degradation has emerged as a powerful strategy in drug discovery.

This compound serves as a rigid linker that appropriately positions the target protein ligand and the E3 ligase ligand for the formation of a productive ternary complex. The Boc-protecting group on the piperazine allows for selective deprotection and subsequent functionalization, enabling the modular assembly of PROTACs.

One notable example is its use in the synthesis of YW-N-7, a potent and selective degrader of RET kinase, a target in various cancers.

Beyond PROTACs, the structural motifs present in this compound are prevalent in a wide range of biologically active compounds. The piperazine core is a common feature in many FDA-approved drugs, contributing to improved physicochemical properties such as solubility and bioavailability. The pyridine ring can participate in various biological interactions, including hydrogen bonding and π-stacking.

Data Presentation

The following table summarizes representative data for a key synthetic transformation involving this compound: amide coupling with an amine. The data is compiled from typical results achieved in medicinal chemistry laboratories.

EntryAmine SubstrateCoupling ReagentBaseSolventReaction Time (h)Yield (%)Purity (%)
1BenzylamineHATUDIPEADMF485>95
2AnilineHBTUEt3NDCM678>95
34-FluoroanilinePyBOPDIPEADMF582>95
4(S)-1-PhenylethanamineCOMUDIPEADMF488>95 (diastereomeric mixture)

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid

  • Amine of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the piperazine nitrogen.

Materials:

  • Boc-protected piperazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected piperazine derivative in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected piperazine derivative.

Mandatory Visualizations

PROTAC_Synthesis_Workflow Boc_Linker This compound Coupling Amide Coupling (e.g., HATU, DIPEA) Boc_Linker->Coupling Amine_Ligand Amine-containing E3 Ligase Ligand Amine_Ligand->Coupling Intermediate Boc-Protected PROTAC Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Final_Coupling Final Coupling Step Deprotection->Final_Coupling Final_PROTAC Final PROTAC Target_Ligand Target Protein Ligand (with coupling handle) Target_Ligand->Final_Coupling Final_Coupling->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Amide_Coupling_Mechanism Carboxylic_Acid R-COOH (this compound) Active_Ester Activated O-acylisourea ester Carboxylic_Acid->Active_Ester Activation HATU HATU HATU->Active_Ester Amide R-CO-NHR' (Amide Product) Active_Ester->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide Base Base (DIPEA) Base->Carboxylic_Acid Deprotonation

Caption: Simplified mechanism of HATU-mediated amide coupling.

Application Notes and Protocols for Coupling Reactions with 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the coupling of 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below describe standard amide bond formation reactions utilizing common coupling reagents.

Introduction

6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid, hereafter referred to as Boc-piperazine-pyridine-COOH, is a bifunctional molecule incorporating a Boc-protected piperazine (B1678402) moiety and a pyridine (B92270) carboxylic acid. This structure is a valuable synthon for introducing a piperazine-pyridine scaffold into target molecules, a common motif in pharmacologically active compounds. The carboxylic acid group can be readily activated and coupled with a wide range of primary and secondary amines to form stable amide bonds.

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization if coupling with chiral amines.[1] This note details protocols using three widely employed classes of coupling reagents: aminium/uronium salts (HATU), phosphonium (B103445) salts (PyBOP), and carbodiimides (EDC in conjunction with an additive like HOBt).

Key Applications
  • Drug Discovery: Synthesis of novel chemical entities for various therapeutic targets. The piperazine-pyridine scaffold is present in numerous approved drugs.[2][3]

  • Fragment-Based Drug Design (FBDD): Used as a fragment for library synthesis to explore chemical space.

  • Lead Optimization: Modification of lead compounds to improve physicochemical properties such as solubility, permeability, and metabolic stability.

Experimental Protocols

The following protocols provide step-by-step procedures for the coupling of this compound with a generic primary or secondary amine (R¹R²NH). All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

General Workflow for Amide Coupling

The overall experimental workflow involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

G cluster_0 Activation Step cluster_1 Work-up and Purification Start Dissolve this compound and Amine in Aprotic Solvent Add_Base Add Tertiary Base (e.g., DIPEA, Et3N) Start->Add_Base 1 Add_Reagent Add Coupling Reagent (e.g., HATU, PyBOP, EDC/HOBt) Add_Base->Add_Reagent 2 Stir Stir at Room Temperature Add_Reagent->Stir 3 Quench Quench Reaction (e.g., with water or sat. NH4Cl) Stir->Quench 4 Extract Extract with Organic Solvent Quench->Extract 5 Wash Wash Organic Layer Extract->Wash 6 Dry Dry and Concentrate Wash->Dry 7 Purify Purify by Chromatography Dry->Purify 8

Caption: General experimental workflow for amide coupling reactions.

Protocol 1: Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that often leads to high yields and low racemization.[1]

Materials:

  • This compound (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate (B1210297) (EtOAc) or DCM for extraction

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc or DCM.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Coupling using PyBOP

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that is particularly useful for sterically hindered couplings.[4]

Materials:

  • This compound (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • PyBOP (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Work-up reagents as listed in Protocol 1.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M).

  • Add the amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Add PyBOP (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, perform the aqueous work-up as described in steps 6-8 of Protocol 1.

  • Purify the crude product by flash column chromatography.

Protocol 3: Coupling using EDC and HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that, when used with HOBt (1-Hydroxybenzotriazole), forms an active ester intermediate that efficiently acylates amines while suppressing side reactions and racemization.[1][5]

Materials:

  • This compound (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq, or more if amine salt is used)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Work-up reagents as listed in Protocol 1.

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF (approx. 0.1 M).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Et₃N or DIPEA (1.2 eq).

  • Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, perform the aqueous work-up as described in steps 6-8 of Protocol 1. The urea (B33335) byproduct from EDC is water-soluble and will be removed during the aqueous washes.[1]

  • Purify the crude product by flash column chromatography.

Data Presentation

The selection of a coupling reagent can significantly impact reaction time and yield. The following table summarizes typical performance characteristics for the described reagents based on literature for similar amide bond formations.[1][4][5]

Coupling ReagentEquivalents (Reagent/Base)Typical Reaction TimeTypical Yield RangeKey Advantages
HATU 1.1 / 2.0-3.01-4 hours85-98%Very fast and efficient, low racemization.
PyBOP 1.1 / 3.02-6 hours80-95%Excellent for hindered substrates, stable.[4]
EDC / HOBt 1.2 / 1.24-12 hours75-90%Cost-effective, water-soluble byproduct simplifies work-up.[1][5]

Signaling Pathways & Reaction Mechanisms

The fundamental mechanism for all these coupling reactions involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation Acid Boc-Pip-Pyr-COOH Active_Ester Activated Intermediate (e.g., OAt/OBt Ester, O-Acylisourea) Acid->Active_Ester Activation Reagent Coupling Reagent + Base Reagent->Active_Ester Amine Amine (R¹R²NH) Product Amide Product Active_Ester->Product Byproduct Byproduct (e.g., HOBt, Urea) Active_Ester->Byproduct Amine->Product Nucleophilic Attack

Caption: Generalized mechanism of amide bond formation via acid activation.

References

Protocol for the Deprotection of Boc Group in Boc-piperazine-pyridine-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-piperazine-pyridine-carboxylic acid to yield piperazine-pyridine-carboxylic acid. This procedure is crucial for researchers and professionals in drug development and medicinal chemistry who utilize piperazine-pyridine scaffolds as key building blocks in the synthesis of novel therapeutic agents. The protocol outlines two common and effective methods for Boc deprotection: one using Trifluoroacetic acid (TFA) and another using Hydrochloric acid (HCl).

Introduction

The Boc protecting group is widely used in organic synthesis to temporarily mask amine functionalities due to its stability under various conditions and its facile removal under acidic conditions.[1] The deprotection of Boc-piperazine-pyridine-COOH is a critical step in synthetic pathways that aim to introduce further modifications at the newly liberated secondary amine of the piperazine (B1678402) ring. The presence of both a basic pyridine (B92270) ring and an acidic carboxylic acid moiety in the target molecule necessitates a carefully controlled deprotection and work-up procedure to ensure the successful isolation of the final zwitterionic product.

Chemical Reaction Workflow

The overall deprotection reaction is illustrated below:

Deprotection_Workflow Start This compound Acid Acidic Condition (TFA/DCM or HCl/Dioxane) Start->Acid Reacts with Intermediate Protonated Intermediate Acid->Intermediate Forms Deprotection Removal of Boc group (Release of isobutylene (B52900) and CO2) Intermediate->Deprotection Undergoes Salt Piperazine-pyridine-COOH (as salt) Deprotection->Salt Yields Workup Aqueous Work-up (pH adjustment) Salt->Workup Processed via Product Piperazine-pyridine-COOH (Zwitterion) Workup->Product Isolates

Caption: Workflow for the acidic deprotection of this compound.

Experimental Protocols

Two primary methods for the deprotection of this compound are presented below. The choice of method may depend on the specific downstream applications and the scale of the reaction.

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is widely used due to the high volatility of TFA and the solvent, which simplifies their removal.

Materials and Reagents:

  • This compound

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[2]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Aqueous Work-up:

    • Dissolve the residue in deionized water.

    • Carefully adjust the pH of the aqueous solution to approximately 5-7 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The zwitterionic product is expected to be least soluble at its isoelectric point.

    • The product may precipitate out of the solution at this stage. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol) to remove any non-polar impurities.[3] The desired zwitterionic product will likely remain in the aqueous phase.

  • Isolation:

    • If the product precipitated, it can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

    • If the product is in the aqueous phase, lyophilization (freeze-drying) can be employed to isolate the solid product.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an alternative to TFA and often results in the hydrochloride salt of the deprotected amine, which can be advantageous for storage and handling.

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-dioxane (B91453)

  • Anhydrous 1,4-dioxane

  • Diethyl ether, anhydrous

  • Solid potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.

  • Addition of HCl: To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[4]

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS. The hydrochloride salt of the product may precipitate during the reaction.

  • Isolation of the Salt (Optional): If the hydrochloride salt precipitates, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[4] This salt can be stored or used directly in subsequent steps.

  • Isolation of the Zwitterion:

    • If the product remains in solution, remove the solvent and excess HCl under reduced pressure.

    • Dissolve the resulting residue in deionized water.

    • Basify the aqueous solution by the addition of solid potassium hydroxide (KOH) to a pH of approximately 11.[5]

    • Wash the basic aqueous solution with a non-polar organic solvent like diethyl ether to remove any organic impurities.[5]

    • Carefully re-acidify the aqueous layer with an appropriate acid (e.g., dilute HCl or acetic acid) to a pH of 5-7 to precipitate the zwitterionic product.

    • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of piperazine-containing compounds. Please note that optimal conditions may vary depending on the specific substitution pattern of the pyridine-carboxylic acid moiety.

MethodReagent and SolventTemperature (°C)Time (h)Typical Work-upExpected YieldPurityReference
1TFA in DCM (1:1 v/v)0 to RT1 - 4Neutralization with NaHCO₃, pH adjustment>90%High[2]
24M HCl in DioxaneRT1 - 3Basification with KOH, pH adjustment>90%High[4][5]

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid.

  • Low Yield during Work-up: The pH adjustment for the isolation of the zwitterionic product is critical. The optimal pH for precipitation should be determined empirically, as it corresponds to the isoelectric point of the molecule.

  • Side Reactions: While less common for this substrate, the tert-butyl cation generated during deprotection can potentially alkylate electron-rich aromatic systems. If side products are observed, the use of a scavenger like triethylsilane or anisole (B1667542) in the reaction mixture can be considered.

Conclusion

The deprotection of this compound can be effectively achieved using either TFA in DCM or HCl in dioxane. The choice of the protocol will depend on the desired final form of the product (zwitterion or hydrochloride salt) and the compatibility with subsequent synthetic steps. Careful control of the work-up conditions, particularly the pH adjustment, is paramount for the successful isolation of the pure zwitterionic product.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a Boc-Piperazine-Pyridine-COOH Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of kinase inhibitors incorporating a key structural motif: Boc-piperazine-pyridine-carboxylic acid. This versatile scaffold is instrumental in the development of targeted therapies for various diseases, including cancer and autoimmune disorders. The following sections detail the synthetic protocols, biological activities, and relevant signaling pathways for representative kinase inhibitors synthesized using this or closely related building blocks.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention. The piperazine-pyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved kinase inhibitors.[1] Its unique structural and electronic properties allow for favorable interactions within the ATP-binding pocket of various kinases. The inclusion of a Boc-protecting group on the piperazine (B1678402) and a carboxylic acid on the pyridine (B92270) ring provides a versatile handle for synthetic elaboration and targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.

This document focuses on the synthesis and application of kinase inhibitors targeting key enzymes such as Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinases (CDKs), utilizing a synthetic strategy that involves the coupling of Boc-piperazine with functionalized pyridine derivatives.

Data Presentation: Biological Activity of Synthesized Kinase Inhibitors

The following table summarizes the in vitro potency of representative kinase inhibitors synthesized using a piperazine-pyridine core structure.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
BTK Inhibitor Series
Compound 1 BTK29.9Murine Splenocytes>10 (T cells), 0.284 (B cells)[2]
CDK Inhibitor Series
Compound 2 CDK2/cyclin A2240HCT-11631.3[3]
MCF-719.3[3]
HepG222.7[3]
A54936.8[3]
Compound 3 CDK2/cyclin A2570HCT-11649.0[3]
MCF-755.5[3]
HepG244.8[3]
A54970.7[3]
Compound 4 CDK97HCT-1160.04[4]
CDK16[4]
CDK21[4]
Akt Inhibitor Series
Compound 5q Akt118.0LNCaP, PC-3Not specified[5]
Compound 5t Akt121.3LNCaP, PC-3Not specified[5]

Experimental Protocols

General Synthesis of Piperazine-Pyridine Kinase Inhibitors

The synthesis of kinase inhibitors featuring the piperazine-pyridine scaffold generally involves a multi-step process. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction between a Boc-protected piperazine and an activated pyridine derivative, followed by deprotection and subsequent functionalization.

Example Protocol for the Synthesis of a BTK Inhibitor Precursor:

This protocol is adapted from the synthesis of piperazine-linked aminopyridine derivatives.[6]

Step 1: Synthesis of 4-(pyridin-2-yl)piperazin-1-yl)methanone

  • To a solution of 2-hydroxypyridine (B17775) in sulfuric acid, potassium persulfate is added, and the mixture is heated to 90°C for 24 hours.

  • The resulting intermediate is then reacted with 1-Boc-piperazine in the presence of potassium carbonate in toluene (B28343) at 50°C for 15 hours.[6]

  • The Boc-protected intermediate is isolated and purified.

Step 2: Boc Deprotection

  • The Boc-protected piperazine-pyridine intermediate is dissolved in dichloromethane (B109758) (DCM).

  • Trifluoroacetic acid (TFA) is added, and the reaction is stirred at room temperature for 4 hours.[6]

  • The solvent is removed under reduced pressure to yield the deprotected piperazine-pyridine core.

Step 3: Amide Coupling

  • The deprotected piperazine-pyridine amine is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • The desired carboxylic acid is activated, for example, using a coupling reagent like EDC.HCl.

  • The activated acid is added to the amine solution, and the reaction is stirred until completion.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human BTK, CDK2/cyclin A2)

    • Kinase substrate (specific for the kinase)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Synthesized inhibitor compounds

    • Assay buffer

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and survival.[6]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Activation Ca_PKC->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitor BTK Inhibitor (Boc-piperazine-pyridine-COOH derivative) Inhibitor->BTK

Caption: BTK Signaling Pathway and Point of Inhibition.

General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram illustrates a typical workflow for the development of kinase inhibitors based on the this compound scaffold.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials: Boc-piperazine & Functionalized Pyridine Coupling SNAr Coupling Reaction Start->Coupling Deprotection Boc Deprotection Coupling->Deprotection Functionalization Amide Coupling / Further Modification Deprotection->Functionalization Purification Purification & Characterization (HPLC, NMR, MS) Functionalization->Purification Final_Compound Final Kinase Inhibitor Purification->Final_Compound Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Final_Compound->Kinase_Assay Cell_Assay Cell-Based Assays (Antiproliferative Activity) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General Workflow for Kinase Inhibitor Development.

Conclusion

The this compound scaffold and its synthetic precursors represent a valuable platform for the design and synthesis of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to develop potent and selective inhibitors for a range of kinase targets implicated in human disease. The modular nature of the synthesis allows for systematic exploration of the structure-activity relationship, facilitating the optimization of lead compounds with improved therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-Piperazine-Pyridine-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Boc-piperazine-pyridine-COOH derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My yield of mono-Boc-piperazine is low due to the formation of a di-Boc-piperazine byproduct. How can I improve the selectivity for the mono-protected product?

A: The formation of 1,4-bis(tert-butoxycarbonyl)piperazine is a common side reaction that lowers the yield of the desired mono-Boc-piperazine.[1][2] Several strategies can significantly improve selectivity:

  • Acid Salt Formation: Reacting piperazine (B1678402) with one equivalent of an acid (like HCl or trifluoroacetic acid) protonates one of the nitrogen atoms, effectively blocking it from reacting with the Boc-anhydride.[3] The reaction is then performed on the resulting piperazine salt. This method has been shown to achieve high yields of the mono-protected product.[3]

  • Control of Stoichiometry: While using a large excess of piperazine can favor mono-substitution, it complicates purification.[3] A more controlled approach is to use a precise stoichiometry in combination with the acid salt method.

  • Alternative Synthetic Routes: A newer, high-yield method involves a three-step process starting from diethanolamine: chlorination, Boc protection, and finally cyclization with ammonia (B1221849) to yield N-Boc piperazine with yields reported over 94%.[2]

Q2: The nucleophilic aromatic substitution (SNAr) reaction between Boc-piperazine and my halo-pyridine-carboxylic acid is slow or gives a low yield. What can I do?

A: The SNAr reaction is a key step and its efficiency depends on several factors. Here are some troubleshooting tips:

  • Substrate Reactivity: The reaction is most effective on electron-deficient pyridine (B92270) rings. An electron-withdrawing group (like the carboxylic acid or a nitro group) on the pyridine ring will activate it for nucleophilic attack. The position of the leaving group (halogen) is also critical.

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are typically used to facilitate this type of reaction.

    • Base: A non-nucleophilic base, such as K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA, is often required to neutralize the HX formed during the reaction.

    • Temperature: Heating is usually necessary. The optimal temperature can range from 80°C to 150°C, depending on the reactivity of the specific substrates.

  • Catalysis: While many SNAr reactions on activated heteroaromatics proceed without a catalyst, for less reactive substrates, palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann-Goldberg couplings are powerful alternatives for forming the C-N bond.[4]

Q3: I'm having difficulty purifying the final this compound product. What are the recommended methods?

A: Purifying zwitterionic or amphoteric compounds like pyridine carboxylic acids can be challenging.

  • Acid-Base Extraction: This is a powerful technique. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution) to deprotonate the carboxylic acid, moving the product into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidifying the aqueous layer (e.g., with HCl) to the isoelectric point of the molecule will cause the pure product to precipitate.[5]

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be very effective. The choice of solvent is critical and may require some screening.

  • Column Chromatography: While often a last resort for highly polar compounds, reverse-phase chromatography (C18) or normal-phase chromatography on silica (B1680970) gel (sometimes with additives like acetic acid or triethylamine (B128534) in the eluent) can be used.

Q4: How can I effectively remove the Boc protecting group after my synthesis is complete?

A: The Boc group is reliably cleaved under acidic conditions.

  • Standard Method: The most common method is treatment with a strong acid like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[6][7] A typical procedure involves stirring the Boc-protected compound in a mixture of 20-50% TFA in DCM for 1-2 hours at room temperature.[7]

  • Alternative Acids: Other acids like HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) or p-toluenesulfonic acid can also be used.[6]

  • Work-up: After cleavage, the excess acid is removed under reduced pressure, and the resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Data Presentation

The following tables summarize key quantitative data for improving reaction yields.

Table 1: Comparison of Common Methods for Selective Mono-Boc Protection of Piperazine

MethodKey ReagentsTypical Yield of Mono-Boc ProductKey Advantages & DisadvantagesReference
Direct Reaction Piperazine, Boc₂O30-50%Simple, but poor selectivity leads to significant di-Boc byproduct formation and difficult purification.[1][2][1][2]
Acid-Salt Method Piperazine, 1 eq. Acid (TFA or HCl), Boc₂O70-87%Greatly improved selectivity, cost-effective. Requires an additional salt formation step.[3][3]
Diethanolamine Route Diethanolamine, Thionyl Chloride, Boc₂O, NH₃>93%Very high yield and purity, suitable for industrial scale. Multi-step process.[1][2][1][2]
Flow Chemistry Piperazine, 0.8 eq. Boc₂O, Methanol (B129727)~45%Good for process control and optimization, but may require specialized equipment.[3][3]

Table 2: Troubleshooting Guide for the SNAr Coupling Step

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Pyridine ring not sufficiently activated. 3. Base is not strong enough or is sterically hindered.1. Increase reaction temperature incrementally (e.g., 80°C → 110°C → 150°C). 2. Ensure electron-withdrawing groups are present on the ring. If not, consider a catalyzed reaction (e.g., Buchwald-Hartwig). 3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃).
Reaction Stalled 1. Reagents degraded (especially Boc-piperazine). 2. Product inhibition.1. Check the purity of starting materials. 2. Dilute the reaction mixture or add fresh reagents.
Formation of Byproducts 1. Side reactions involving the carboxylic acid group. 2. Degradation at high temperatures.1. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and hydrolyze it in a final step. 2. Run the reaction at the lowest effective temperature.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of Piperazine (Acid-Salt Method)

  • Salt Formation: Dissolve piperazine (1.0 eq.) in methanol (5-10 mL per gram of piperazine) in a round-bottom flask and cool the solution to 0-5°C in an ice bath.

  • Add a solution of trifluoroacetic acid (1.0 eq.) in methanol dropwise to the stirred piperazine solution, maintaining the temperature below 5°C.

  • Stir the mixture for 15 minutes at 0-5°C.

  • Boc Protection: To this mixture, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq.) in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is ~9-10.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-piperazine. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid via SNAr

  • Reaction Setup: To a sealable reaction vessel, add 6-chloronicotinic acid (1.0 eq.), 1-Boc-piperazine (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Add dimethyl sulfoxide (B87167) (DMSO) as the solvent (5-10 mL per gram of 6-chloronicotinic acid).

  • Seal the vessel and heat the reaction mixture to 120°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture to pH ~3-4 with 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration.

  • Purification: Wash the solid with water, then with a small amount of cold diethyl ether or isopropanol (B130326) to remove impurities.

  • Dry the solid under vacuum to obtain the final product, 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid.

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: SNAr Coupling cluster_step3 Step 3: Deprotection (Optional) Piperazine Piperazine Boc_Piperazine 1-Boc-Piperazine Piperazine->Boc_Piperazine Boc_Anhydride Boc₂O Boc_Anhydride->Boc_Piperazine Halo_Pyridine_COOH Halo-Pyridine-COOH (e.g., 6-Chloronicotinic Acid) Final_Product This compound Halo_Pyridine_COOH->Final_Product Boc_Piperazine->Final_Product Deprotected_Product Piperazine-pyridine-COOH Final_Product->Deprotected_Product TFA/DCM

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low SNAr Yield

Troubleshooting_SNAr Start Low Yield in SNAr Step Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Temp Increase Temperature? (e.g., to 120-150°C) Check_Purity->Check_Temp Pure Repurify Repurify Starting Materials Check_Purity->Repurify Impure Check_Base Change Base? (e.g., K₂CO₃ → Cs₂CO₃) Check_Temp->Check_Base No / Max Temp Proceed_Temp Run Reaction at Higher Temperature Check_Temp->Proceed_Temp Yes Consider_Catalysis Consider Catalyzed Route (Buchwald-Hartwig) Check_Base->Consider_Catalysis No Effect Proceed_Base Run Reaction with Stronger Base Check_Base->Proceed_Base Yes Repurify->Start Success Yield Improved Proceed_Temp->Success Proceed_Base->Success

Caption: A logical flowchart for troubleshooting low yields in the SNAr coupling reaction.

Diagram 3: Selectivity in Piperazine Boc Protection

Boc_Protection_Pathway Piperazine Piperazine Mono_Boc Desired Product: 1-Boc-Piperazine Piperazine->Mono_Boc Selective Conditions Acid_Block Piperazine Salt (e.g., with TFA) Piperazine->Acid_Block + 1 eq. Acid Boc2O_1 + 1 eq. Boc₂O Boc2O_2 + 1 eq. Boc₂O Di_Boc Side Product: 1,4-di-Boc-Piperazine Mono_Boc->Di_Boc Non-selective Conditions Acid_Block->Mono_Boc Reaction at Free Amine

Caption: Reaction pathways showing desired mono-protection vs. undesired di-protection.

References

Technical Support Center: Synthesis of Boc-piperazine-pyridine-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Boc-piperazine-pyridine-COOH. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield of the Final Product: Suspected Decarboxylation

Question: I am performing a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at a high temperature to couple Boc-piperazine with a halopyridine-carboxylic acid, but I am observing a significant loss of my starting material and a low yield of the desired product. What could be the issue?

Answer: A likely side reaction at elevated temperatures is the decarboxylation of your pyridine (B92270) carboxylic acid starting material. The stability of pyridine carboxylic acids to heat is highly dependent on the position of the carboxylic acid group. Picolinic acid (2-carboxylic acid) is particularly susceptible to decarboxylation, while nicotinic (3-carboxylic acid) and isonicotinic (4-carboxylic acid) acids are more stable.[1]

Troubleshooting Decarboxylation
Parameter Recommendation Rationale
Reaction Temperature Lower the reaction temperature if possible. Explore alternative catalysts or solvents that allow for milder reaction conditions.Reduces the rate of thermal decarboxylation.
Isomer Selection If synthetically feasible, use a more stable isomer (nicotinic or isonicotinic acid derivative) over a picolinic acid derivative.[1]Picolinic acid readily forms a zwitterionic intermediate that facilitates decarboxylation.[1]
pH Control In aqueous media, adjusting the pH away from the isoelectric point of the acid can reduce the rate of decarboxylation.[1]The zwitterionic form, which is prevalent at the isoelectric point, is key to the decarboxylation mechanism.
Use of Additives Consider adding catalytic amounts of divalent metal salts (e.g., Cu2+, Mg2+, Mn2+).[1]These ions can coordinate with the pyridine carboxylic acid, stabilizing it and increasing the energy barrier for decarboxylation.[1]
Reaction System For high-temperature reactions, using a sealed reaction vessel can sometimes suppress the loss of CO2 and influence the reaction equilibrium.[1]A closed system maintains pressure which can inhibit the gaseous byproduct from escaping.

2. Unwanted Deprotection of the Boc Group

Question: During my synthesis, particularly during the workup or a subsequent reaction step, I am observing the loss of the Boc protecting group. How can I prevent this?

Answer: The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids.[2] Accidental deprotection can occur if the reaction conditions or workup procedures involve a low pH.

Troubleshooting Unwanted Boc Deprotection
Parameter Recommendation Rationale
Acidic Conditions Avoid strong acids like TFA, HCl, or H2SO4 if the Boc group needs to be retained.[3][4]The Boc group is readily cleaved under acidic conditions via the formation of a stable tert-butyl carbocation.[3]
Workup Procedure During aqueous workup, use mild acidic solutions (e.g., dilute citric acid, saturated NH4Cl) or basic solutions (e.g., saturated NaHCO3) for washing.Neutralizing the reaction mixture carefully can prevent exposure to a low pH that would cleave the Boc group.
Chromatography If using silica (B1680970) gel chromatography, which can be slightly acidic, consider deactivating the silica gel with a base (e.g., triethylamine (B128534) in the eluent) or using neutral alumina.Minimizes on-column deprotection.
Alternative Protecting Groups If acidic conditions are unavoidable in a subsequent step, consider using a protecting group that is stable to acid but labile to other conditions, such as the Fmoc group (base-labile).Orthogonal protection strategies allow for selective deprotection without affecting other functional groups.

3. Formation of Di-substituted Piperazine (B1678402) Byproduct

Question: I am trying to synthesize mono-Boc-piperazine as a starting material, but I am getting a significant amount of the di-Boc-piperazine byproduct. How can I improve the selectivity for the mono-protected product?

Answer: The formation of di-Boc-piperazine is a common side reaction when protecting piperazine. The key to achieving high selectivity for mono-protection is to control the stoichiometry and reaction conditions.

Protocol for High-Yield Mono-Boc-Piperazine Synthesis

This protocol is adapted from methodologies that aim to maximize the yield of the mono-protected product.

Materials:

Procedure:

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc2O) (1 equivalent) in DCM.

  • Slowly add the Boc2O solution to the piperazine solution over a period of 2-3 hours with vigorous stirring at room temperature.

  • Allow the reaction mixture to stir for an additional 20-24 hours.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extract the aqueous solution with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate in vacuo to yield 1-Boc-piperazine.

Rationale: Using an excess of piperazine and slow addition of the Boc anhydride (B1165640) favors the mono-substitution. The difference in solubility of the mono- and di-substituted products in water facilitates purification.

4. Issues with C-N Bond Formation: SNAr vs. Buchwald-Hartwig

Question: I am struggling with the C-N bond formation step between Boc-piperazine and my halopyridine-carboxylic acid. Which method should I choose, SNAr or Buchwald-Hartwig, and what are the common pitfalls?

Answer: Both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination are powerful methods for forming C-N bonds. The choice depends on the reactivity of your specific substrates.

  • SNAr is typically favored when the pyridine ring is activated by electron-withdrawing groups (EWGs) and has a good leaving group (e.g., F, Cl, NO2).

  • Buchwald-Hartwig amination is more general and can be used for less activated aryl halides, but requires a palladium catalyst and a specific ligand.[5]

Troubleshooting C-N Bond Formation
Issue Method Troubleshooting Steps
No Reaction SNAr* Increase the reaction temperature. * Switch to a more polar aprotic solvent (e.g., DMF, DMSO). * Ensure the pyridine ring is sufficiently activated by EWGs. If not, consider Buchwald-Hartwig.
No Reaction Buchwald-Hartwig* Screen different palladium catalysts and phosphine (B1218219) ligands. Bulky, electron-rich ligands are often effective.[6] * Ensure the base is appropriate (e.g., NaOtBu, K2CO3). * Ensure the reaction is performed under inert atmosphere (N2 or Ar) as the Pd(0) catalyst is oxygen-sensitive.
Low Yield Buchwald-Hartwig* A potential side reaction is β-hydride elimination. Optimizing the ligand and reaction temperature can minimize this. * The catalyst may be deactivated. Use of pre-catalysts can sometimes improve results.
Mixture of Isomers SNAr* If the pyridine ring has multiple leaving groups, regioselectivity can be an issue. The position of substitution is governed by the electronic effects of the ring substituents.[2][7] * Consider using a starting material with only one leaving group if possible.

Visualizing Reaction and Troubleshooting Workflows

Decarboxylation of Pyridine-2-Carboxylic Acid

Caption: Decarboxylation pathway of picolinic acid via a zwitterionic intermediate.

Troubleshooting Workflow for Low Yield in C-N Coupling

Caption: A logical workflow for troubleshooting low yields in the C-N coupling step.

References

Overcoming solubility issues with Boc-piperazine-pyridine-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-piperazine-pyridine-COOH (CAS 201809-22-5).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (piperazine and pyridine (B92270) nitrogens) functional groups. This structure results in the compound existing as a zwitterion at its isoelectric point, which typically leads to poor solubility in neutral aqueous solutions.[1][2] Its solubility is highly dependent on pH. The Boc-protecting group increases its lipophilicity, conferring some solubility in polar aprotic organic solvents.

Q2: My compound won't dissolve in neutral aqueous buffers (e.g., PBS pH 7.4). What should I do?

A2: This is expected behavior for a zwitterionic compound. At neutral pH, the molecule has both a positive and a negative charge, leading to strong intermolecular interactions and low aqueous solubility. To dissolve it, you must adjust the pH to shift the equilibrium to favor either the cationic or anionic form, which are generally more soluble.

  • To create the anionic salt: Add a base (e.g., 1 M NaOH or 1 M NaHCO₃) dropwise to your aqueous suspension until the solid dissolves. The carboxylic acid will be deprotonated to a carboxylate, increasing polarity and interaction with water.

  • To create the cationic salt: Add an acid (e.g., 1 M HCl) dropwise to your aqueous suspension. The basic piperazine (B1678402) nitrogen will be protonated, forming a soluble ammonium (B1175870) salt.

See Protocol 1 for a detailed methodology.

Q3: How do I dissolve this compound for an organic reaction (e.g., amide coupling)?

A3: For organic synthesis, polar aprotic solvents are typically the best choice. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent options for dissolving the compound, especially for subsequent reactions like amide bond formation. Dichloromethane (DCM) or Tetrahydrofuran (THF) may also work, sometimes requiring gentle warming or sonication.[3] Always start with a small-scale solubility test before committing your bulk material. See Protocol 2 for a solvent screening procedure.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?

A4: This common issue, known as "crashing out," occurs when a compound soluble in a strong organic solvent like DMSO is rapidly introduced into a poor solvent (the aqueous buffer).[3] To mitigate this:

  • Minimize DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <0.5%).

  • Use Intermediate Dilutions: Prepare intermediate dilutions of your stock in DMSO before the final dilution into the aqueous buffer.[3]

  • Proper Mixing Technique: Add the DMSO stock to the aqueous buffer (not the reverse) while vortexing or stirring vigorously to ensure rapid dispersion.[3]

  • Gentle Warming: Pre-warming the aqueous buffer to 37°C can sometimes help maintain solubility.[3]

  • Use of Excipients: Consider the use of surfactants or other solubilizing agents in your final buffer, if compatible with your experimental system.[4][5]

Q5: Can I use co-solvents to improve aqueous solubility?

A5: Yes, co-solvents can be effective.[5] Adding a water-miscible organic solvent like ethanol, methanol, or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can increase the solubility of lipophilic compounds. However, the concentration of the co-solvent must be carefully optimized to ensure it does not interfere with your downstream application (e.g., cell viability, enzyme activity).

Data Presentation

Table 1: General Solubility Profile of this compound (Illustrative)

Solvent ClassSolvent ExampleExpected SolubilityNotes
Polar Aprotic DMSO, DMF, NMPSolubleRecommended for creating concentrated stock solutions.
Polar Protic Water (pH-adjusted)SolubleHighly soluble at pH < 3 or pH > 9.
Methanol, EthanolSparingly to SolubleMay require gentle heating or sonication.
Ethers THF, DioxaneSparingly SolubleSolubility may be limited.
Chlorinated DCM, ChloroformSparingly SolubleOften used in synthesis and workup procedures.
Non-Polar Hexanes, TolueneInsolubleNot recommended for dissolution.
Aqueous Buffer PBS (pH 7.4)InsolubleZwitterionic form predominates and is poorly soluble.

Table 2: pH-Dependent Aqueous Solubility of this compound (Illustrative Data)

pHPredominant SpeciesExpected Aqueous Solubility
2.0CationicHigh (>10 mg/mL)
4.0Cationic / ZwitterionicModerate
7.0ZwitterionicVery Low (<0.1 mg/mL)
9.0AnionicModerate
11.0AnionicHigh (>10 mg/mL)

Experimental Protocols

Protocol 1: pH-Adjusted Aqueous Dissolution
  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile vial.

  • Add Aqueous Medium: Add the desired volume of deionized water or buffer (e.g., PBS). The compound will likely form a suspension.

  • pH Titration (Basic):

    • While stirring, add 1 M NaOH or 1 M NaHCO₃ solution dropwise.

    • Monitor the suspension. Continue adding base until all solid material has completely dissolved.

    • Record the final pH of the solution.

  • pH Titration (Acidic):

    • Alternatively, while stirring, add 1 M HCl solution dropwise.

    • Continue adding acid until the solid fully dissolves.

    • Record the final pH.

  • Final Adjustment: If necessary, adjust the pH to the desired value for your experiment, ensuring the compound remains in solution. Be aware that approaching the isoelectric point may cause precipitation.

  • Sterilization: Sterile filter the final solution using a 0.22 µm syringe filter if required for biological applications.

Protocol 2: Organic Solvent Screening for Stock Solutions
  • Preparation: Dispense a small, pre-weighed amount of the compound (e.g., 1 mg) into several separate vials.

  • Solvent Addition: To each vial, add a calculated volume of a different test solvent (e.g., 100 µL of DMSO, DMF, Methanol, DCM) to target a high concentration (e.g., 10 mg/mL).

  • Dissolution Assessment:

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If not fully dissolved, use a bath sonicator for 5-10 minutes.

    • Gentle warming (e.g., to 37-40°C) can be applied as a final step, but check for compound stability at elevated temperatures.[3]

  • Selection: Choose the solvent that provides complete dissolution at the highest concentration with the least aggressive methods. For most applications, DMSO or DMF will be the most effective.

Visualizations

G cluster_ph pH-Dependent Ionization States cluster_structures low_ph Low pH (<3) Cationic Form (High Solubility) cation low_ph->cation neutral_ph Neutral pH (~4-8) Zwitterionic Form (Low Solubility) zwitterion neutral_ph->zwitterion high_ph High pH (>9) Anionic Form (High Solubility) anion high_ph->anion cation->zwitterion + OH- zwitterion->cation + H+ zwitterion->anion + OH- anion->zwitterion + H+ G cluster_aq Aqueous System cluster_org Organic System start Solubility Issue Encountered q_solvent What is the desired solvent system? start->q_solvent aq_ph Adjust pH (See Protocol 1) q_solvent->aq_ph Aqueous org_screen Screen Polar Aprotic Solvents (DMSO, DMF) (See Protocol 2) q_solvent->org_screen Organic aq_cosolvent Try Co-solvents (e.g., EtOH, PEG) aq_ph->aq_cosolvent Failure success Compound Solubilized aq_ph->success Success aq_cosolvent->success Success org_assist Apply Gentle Heat or Sonication org_screen->org_assist Failure org_screen->success Success org_assist->success Success

References

Optimizing reaction conditions for Boc-piperazine-pyridine-COOH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Coupling Reactions

This guide provides troubleshooting and frequently asked questions for the amide coupling of N-Boc-piperazine with pyridine (B92270) carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing low to no yield of my desired coupled product. What are the common causes and how can I fix this?

A1: Troubleshooting Low Product Yield

Low or no product formation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Cause 1: Inefficient Carboxylic Acid Activation: The reaction's first step is the activation of the pyridine carboxylic acid. If this step is slow or incomplete, the subsequent reaction with Boc-piperazine will not proceed efficiently.[1]

    • Solution:

      • Change Coupling Reagent: If you are using a standard carbodiimide (B86325) like EDC or DCC, consider switching to a more potent uronium or phosphonium (B103445) salt reagent like HATU, HBTU, or COMU, especially if your substrates are sterically hindered.[2][3] COMU is a modern, highly efficient reagent with a better safety profile than HBTU/HATU.[3][4]

      • Order of Addition: Always pre-activate the carboxylic acid. Dissolve the pyridine-COOH, base, and coupling reagent in the solvent first. Stir for 15-30 minutes at 0°C to room temperature to form the active ester before adding the Boc-piperazine.[5]

      • Check Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions.

  • Cause 2: Inappropriate Base Selection: The base is crucial for neutralizing acids and facilitating the reaction, but the wrong choice can hinder it.

    • Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[5] Avoid using pyridine as the primary base, as it is nucleophilic and can compete with the Boc-piperazine in reacting with the activated acid.[5][6]

  • Cause 3: Presence of Water: Amide coupling reagents and the activated intermediates are highly sensitive to moisture, which can hydrolyze them back to the starting carboxylic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[5] Commercial anhydrous solvents in sealed bottles are recommended.[5]

  • Cause 4: Steric Hindrance: Both Boc-piperazine and substituted pyridine carboxylic acids can be sterically bulky, slowing down the reaction.

    • Solution: Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS. Using a more powerful coupling reagent like HATU or COMU is also highly recommended for hindered substrates.[2][7]

Q2: My reaction is messy and I'm having trouble with purification. What are the likely side reactions?

A2: Identifying and Minimizing Side Reactions

Side reactions complicate purification and reduce the yield of the target molecule.

  • Side Reaction 1: Epimerization/Racemization: If the pyridine carboxylic acid has a chiral center at the alpha-position, racemization can occur during activation.[2]

    • Solution: Use a coupling reagent in combination with an additive that suppresses racemization. Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) or the more effective 7-aza-1-hydroxybenzotriazole (HOAt).[2][8] Modern reagents like COMU already incorporate an HOBt-like moiety (OxymaPure), reducing the risk of racemization.[3][4]

  • Side Reaction 2: Byproduct Formation from Reagents:

    • DCC/EDC: These carbodiimide reagents form dicyclohexylurea (DCU) or ethyl-dimethylaminopropyl-urea byproducts, respectively. DCU is notoriously difficult to remove as it is poorly soluble in most organic solvents.

    • Solution: If using DCC, filter the reaction mixture to remove the precipitated DCU. EDC and its urea (B33335) byproduct are water-soluble, making them easier to remove during an aqueous workup.[9]

    • HATU/HBTU: These reagents are highly effective but can be expensive. Their byproducts are generally water-soluble and easily removed.

  • Side Reaction 3: Reaction with Solvent: Avoid using N,N-dimethylformamide (DMF) as a solvent if you plan to convert the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride, as DMF can react with them.[3]

Q3: Which coupling reagent, base, and solvent should I choose for my reaction?

A3: Selecting Optimal Reagents

The choice of reagents is critical for success. The table below summarizes common options.

Reagent TypeExamplesRecommended ForKey Considerations
Coupling Agent EDC, DCCStandard, cost-effective couplings.EDC is preferred over DCC due to its water-soluble urea byproduct. Often used with HOBt.[8][9]
HATU, HCTU, TBTUHindered couplings, rapid reactions, reducing racemization.[3]Highly efficient. HCTU and TBTU are based on the potentially explosive HOBt.[3]
COMU, PyOximHigh-efficiency couplings, safer alternative to HBTU/HATU.[3][4]Excellent solubility and performance, especially for microwave-assisted synthesis. Byproducts are water-soluble.[4]
Base DIPEA, TEAGeneral purpose.Standard non-nucleophilic bases. Use 2-3 equivalents.[5][10]
2,6-Lutidine, NMMWhen a milder base is needed.Less basic than DIPEA or TEA.
Solvent DCM, MeCNMost standard reactions.Good general-purpose aprotic solvents. Ensure they are anhydrous.
DMF, NMPFor substrates with poor solubility.Excellent solvating power but must be very dry. Can be harder to remove.[5]

Detailed Experimental Protocol

This is a general protocol for the coupling of Boc-piperazine and a pyridine carboxylic acid using HATU.

Materials:

  • Pyridine carboxylic acid (1.0 eq)

  • Boc-piperazine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyridine carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.[5]

  • Add HATU (1.2 eq) to the mixture. Stir the solution at 0 °C for 15-20 minutes to allow for the formation of the activated ester intermediate.[5]

  • In a separate flask, dissolve Boc-piperazine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the Boc-piperazine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Visual Guides

Experimental Workflow

G A 1. Reagent Prep B 2. Dissolve Pyridine-COOH & Base in Anhydrous Solvent A->B C 3. Cool to 0 °C B->C D 4. Add Coupling Reagent (e.g., HATU) C->D E 5. Pre-activation (15-20 min) D->E F 6. Add Boc-Piperazine E->F G 7. Reaction (RT, 4-16h) F->G H 8. Monitor by TLC / LC-MS G->H H->G Incomplete I 9. Aqueous Workup H->I Complete J 10. Purification (Chromatography) I->J K Product J->K G cluster_solutions S1 Use Anhydrous Solvent & Dry Glassware S2 Switch to HATU/COMU Pre-activate Acid S3 Use DIPEA or TEA (2-3 eq) S4 Add HOAt/HOBt Use COMU S5 Increase Temp/Time Use Stronger Reagent Start Low / No Yield? Q1 Is Reaction Anhydrous? Start->Q1 Q1->S1 No Q2 Using EDC/DCC? Q1->Q2 Yes Q2->S2 Yes Q3 What Base is Used? Q2->Q3 No Q3->S3 Pyridine/ Wrong Stoichiometry Q5 Substrates Sterically Hindered? Q3->Q5 DIPEA/TEA Q4 Racemization an Issue? Q4->S4 Yes Q5->S5 Yes Q5->Q4 No

References

Troubleshooting PROTAC synthesis with Boc-piperazine-pyridine-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PROTAC Synthesis

This guide provides troubleshooting advice, experimental protocols, and technical data for researchers synthesizing Proteolysis-Targeting Chimeras (PROTACs) using Boc-piperazine-pyridine-COOH as a key linker component.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction between this compound and my amine-containing ligand has a low yield. What are the common causes and solutions?

A1: Low yields in amide coupling are a frequent issue. Consider the following factors:

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If activation is incomplete, the reaction will be slow and low-yielding.

    • Solution: Ensure you are using an appropriate coupling reagent and conditions. Pre-activating the carboxylic acid with the coupling reagent and a base for 15-30 minutes at 0°C or room temperature before adding the amine can improve yields.[1]

  • Suboptimal Reagents or Stoichiometry: The choice and amount of coupling reagent and base are critical.

    • Solution: HATU is a highly effective, modern coupling reagent known for fast reaction times and high yields, often minimizing side reactions.[2] Use 1.1-1.5 equivalents of both HATU and a non-nucleophilic base like DIPEA. Using older reagents like EDC/HOBt may require optimization and can sometimes lead to lower yields or byproduct formation.[3]

  • Poor Solubility: PROTAC precursors can have limited solubility in common organic solvents.[4][5][6] If reactants are not fully dissolved, the reaction will be inefficient.

    • Solution: Switch to a more polar aprotic solvent like DMF or NMP, which are generally better at dissolving complex, polar molecules.[3] Gentle heating (40-50°C) can also improve solubility, but monitor for potential degradation.

  • Steric Hindrance: If the amine on your ligand is sterically hindered, the coupling reaction can be slow.

    • Solution: Increase the reaction time (up to 24 hours) and/or temperature. Using a more potent coupling reagent like HATU can also help overcome steric barriers.

Q2: I'm having trouble with the Boc deprotection step. What should I look out for?

A2: Boc deprotection is typically straightforward but can present challenges.

  • Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete removal of the Boc group.

    • Solution: Use a sufficient excess of trifluoroacetic acid (TFA), typically in a 20-50% solution with a solvent like dichloromethane (B109758) (DCM).[7] Allow the reaction to proceed for 1-2 hours at room temperature.[7] Monitor the reaction by LC-MS to ensure all starting material is consumed.

  • Side Reactions: The tert-butyl cation generated during deprotection is reactive and can alkylate electron-rich residues on your molecule (e.g., indoles, phenols).[8][9]

    • Solution: Add a "scavenger" to the reaction mixture to trap the carbocation. Common scavengers include triisopropylsilane (B1312306) (TIS) or water (1-5% v/v).[8]

  • Workup Issues: Residual TFA can be difficult to remove and may interfere with subsequent steps.

    • Solution: After removing the bulk of the TFA and solvent via rotary evaporation, co-evaporate the residue with a solvent like toluene (B28343) or DCM several times to azeotropically remove remaining acid.[8] The product will be the TFA salt of the amine.

Q3: The solubility of my final PROTAC is very low, making biological assays difficult. What can I do?

A3: Poor aqueous solubility is a well-known challenge for PROTACs due to their high molecular weight and often lipophilic character.[10][11][12]

  • Formulation Strategies: The way you prepare your compound for assays is critical.

    • Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For aqueous buffers, add co-solvents or surfactants, ensuring the final DMSO concentration is low (typically <1%) to avoid cellular toxicity.[5]

  • Linker Modification: The linker itself can be modified to improve solubility. The piperazine (B1678402) moiety in your linker is a good starting point as it can be protonated, which generally improves solubility.[13][14][15]

    • Solution: While beyond the scope of a single synthesis, future designs could incorporate more polar elements like short PEG chains into the linker. However, be aware that changing the linker composition can impact degradation activity.[16]

  • Use of Biorelevant Media: Solubility can differ in buffers that mimic physiological conditions.

    • Solution: Test solubility in media like Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF), which can sometimes show significantly higher solubility.[6][11]

Q4: My final PROTAC is difficult to purify by chromatography. What are some alternative strategies?

A4: PROTACs can be challenging to purify due to their complex structures, which may contain both polar and non-polar regions.

  • Chromatography Optimization: Standard silica (B1680970) gel chromatography may not be effective.

    • Solution: Reverse-phase HPLC (preparative) is often the method of choice for final PROTAC purification. Use a C18 column with a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier (0.1%) to improve peak shape.

  • Alternative Scavenging/Purification: For intermediate steps, consider solid-phase extraction (SPE).

    • Solution: Ion-exchange cartridges, such as a strong cation exchange (SCX) cartridge, can be used to capture basic compounds (like your deprotected piperazine intermediate) while unreacted neutral or acidic components are washed away. The desired compound is then released with a basic solution (e.g., ammonia (B1221849) in methanol).[17]

Quantitative Data & Conditions

Table 1: Common Reagents for Amide Coupling

Reagent Molar Equivalents (vs. -COOH) Base (Equivalents) Typical Solvent Notes
HATU 1.1 - 1.5 DIPEA or Et₃N (2.0 - 3.0) DMF, NMP, DCM Highly efficient, fast reactions, good for hindered substrates.[2]
HBTU 1.1 - 1.5 DIPEA or Et₃N (2.0 - 3.0) DMF, DCM Similar to HATU, very effective.
EDC·HCl 1.2 - 2.0 None required for EDC DMF, DCM Often used with an additive like HOBt or Oxyma Pure (1.2 eq.). Can be less efficient than HATU for complex molecules.[3]

| COMU | 1.1 - 1.2 | DIPEA or Et₃N (2.0 - 3.0) | DMF, ACN | Another highly effective uronium-based coupling reagent.[18] |

Table 2: Typical Reaction Parameters

Step Reagents Solvent Temperature (°C) Time (hours)
Amide Coupling Carboxylic Acid, Amine, HATU, DIPEA DMF or NMP 0 to 25 2 - 18

| Boc Deprotection | Boc-protected amine, TFA | DCM | 25 (RT) | 1 - 2 |

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve your amine-containing ligand (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid solution.

  • Allow the reaction to stir at room temperature for 4-18 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Boc Deprotection with TFA

  • Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM). A typical concentration is 0.1 M.

  • To this solution, add trifluoroacetic acid (TFA) to achieve a final concentration of 20-25% (v/v).[7]

  • Optional but recommended: Add a scavenger such as triisopropylsilane (TIS) (1-2 eq.) to the mixture to prevent side reactions.[8]

  • Stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of starting material by LC-MS. The reaction generates CO₂ gas, so do not perform it in a sealed container.[8][19]

  • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.[8]

  • The resulting product is the amine TFA salt, which is often a solid or viscous oil and can be used directly in the next synthetic step without further purification.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Purification & Deprotection cluster_step3 Step 3: Second Coupling cluster_step4 Step 4: Final Product A Boc-piperazine- pyridine-COOH D Amide Bond Formation A->D B Amine-Ligand 1 (for POI or E3) B->D C HATU / DIPEA in DMF C->D E Purification (Chromatography) D->E F Boc Deprotection (TFA / DCM) E->F I Final Amide Coupling F->I G Carboxylic Acid-Ligand 2 (for E3 or POI) G->I H HATU / DIPEA in DMF H->I J Final Purification (Prep-HPLC) I->J K Synthesized PROTAC J->K

Caption: A typical experimental workflow for the modular synthesis of a PROTAC.

PROTAC_MoA cluster_ub Ubiquitination cluster_deg Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary induces proximity PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ub transfer Ub Ubiquitin (Ub) Ub->Ternary E1/E2 enzymes Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation Degraded Peptides Proteasome->Degradation proteolysis

References

Stability issues of Boc-piperazine-pyridine-COOH in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-piperazine-pyridine-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise when working with this compound in solution. The following guides and frequently asked questions (FAQs) are based on established chemical principles and data from related compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in solution.

Issue 1: Unexpected Loss of Activity or Presence of Impurities in Acidic Media

  • Question: My experiment is conducted under acidic conditions (e.g., pH < 6), and I'm observing a loss of my compound's expected activity or seeing an extra spot on my TLC/peak in my LC-MS that corresponds to the deprotected piperazine-pyridine-COOH. What is happening and how can I prevent it?

  • Answer: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine (B1678402) moiety is known to be labile under acidic conditions. Exposure to even moderately acidic environments can lead to the hydrolysis of the Boc group, yielding the free piperazine derivative and tert-butanol, which can further decompose to isobutylene (B52900) and water.

    Troubleshooting Steps:

    • pH Control: If possible, adjust the pH of your solution to be neutral or slightly basic (pH 7-8). Use a robust buffering system to maintain the desired pH throughout your experiment.

    • Minimize Exposure Time: If acidic conditions are unavoidable, minimize the time the compound spends in the acidic solution. Prepare the solution immediately before use.

    • Lower Temperature: Perform the experiment at a lower temperature to decrease the rate of the deprotection reaction.

    • Alternative Protecting Group: If your experimental design consistently requires acidic conditions, consider using a derivative with a more acid-stable protecting group.

Issue 2: Compound Degradation or Side Reactions in Basic Media

  • Question: I am using this compound in a reaction with a strong base, and I am not getting my desired product. What could be the issue?

  • Answer: While the Boc group is generally stable to basic conditions, strong bases can lead to other side reactions, particularly if the molecule is part of a larger peptide structure. In the context of solid-phase peptide synthesis (SPPS), strong bases like piperidine (B6355638) can lead to side reactions such as aspartimide formation if adjacent to an aspartic acid residue. While this specific issue relates to a peptide context, it highlights the general reactivity of related structures under basic conditions.

    Troubleshooting Steps:

    • Choice of Base: If possible, use a milder, non-nucleophilic base.

    • Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.

    • Reaction Time: Optimize the reaction time to ensure the completion of the primary reaction while minimizing the formation of byproducts.

Issue 3: Poor Solubility in Aqueous Buffers

  • Question: I am having difficulty dissolving this compound in my aqueous buffer for a biological assay. What solvents can I use?

  • Answer: this compound is a moderately polar molecule and may have limited solubility in purely aqueous solutions.

    Troubleshooting Steps:

    • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). You can then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could affect biological activity (typically <1% v/v).

    • pH Adjustment: The carboxylic acid moiety can be deprotonated to the more soluble carboxylate salt by adjusting the pH to be slightly basic. However, be mindful of the potential for base-catalyzed degradation as mentioned in Issue 2.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: As a solid, the compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: What is the expected stability of this compound in common laboratory solvents?

SolventExpected StabilityNotes
DMSO, DMF Good (short-term)These are recommended solvents for preparing stock solutions. Long-term storage may still lead to gradual degradation.
Alcohols (Ethanol, Methanol) ModeratePotential for transesterification of the Boc group over long periods, especially in the presence of acid or base catalysts.
Aqueous Buffers (pH 7-8) ModerateStability is pH-dependent. Avoid acidic buffers. Best to prepare fresh.
Acidic Aqueous Buffers (pH < 6) PoorRisk of Boc deprotection.
Basic Aqueous Buffers (pH > 8) Moderate to PoorRisk of base-catalyzed side reactions.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common method for monitoring the stability of your compound is by High-Performance Liquid Chromatography (HPLC) with UV detection. You can analyze your solution over time and look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q4: What are the likely degradation products of this compound in solution?

A4: The primary degradation pathway is the hydrolysis of the Boc group, especially under acidic conditions. This would result in the formation of piperazine-pyridine-COOH. Under strongly basic or nucleophilic conditions, other degradation pathways may be possible.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Accurately weigh the required amount of this compound solid in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Vortex or sonicate gently until the solid is completely dissolved.

  • If not for immediate use, dispense into single-use aliquots, seal tightly, and store at -20°C or -80°C.

Protocol 2: Assessing Solution Stability by HPLC

  • Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Immediately after preparation (t=0), inject an aliquot onto a suitable reversed-phase HPLC column (e.g., C18).

  • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~260 nm).

  • Store the solution under the desired test conditions (e.g., room temperature, 4°C, etc.).

  • At subsequent time points (e.g., 1, 4, 8, 24 hours), inject another aliquot and analyze under the same HPLC conditions.

  • Compare the peak area of the parent compound and note the appearance and growth of any new peaks over time to assess stability.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_qc Stability Check (Optional) start Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute into Assay Buffer thaw->dilute assay Perform Experiment dilute->assay hplc_t0 HPLC Analysis (t=0) dilute->hplc_t0 hplc_tx HPLC Analysis (t=x) assay->hplc_tx hplc_t0->hplc_tx compare Compare Results hplc_tx->compare degradation_pathway parent This compound acid Acidic Conditions (e.g., TFA, HCl) parent->acid deprotected Piperazine-pyridine-COOH (Deprotected Impurity) acid->deprotected Hydrolysis of Boc group side_products tert-Butanol, Isobutylene, CO2 deprotected->side_products Byproducts

References

Preventing dimer formation in Boc-piperazine-pyridine-COOH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with dimer formation during the amide coupling of Boc-piperazine and pyridine (B92270) carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant byproduct with a higher molecular weight than my target molecule in the reaction between Boc-piperazine and a pyridine carboxylic acid. Could this be a dimer?

A1: Yes, a higher molecular weight byproduct is often indicative of dimer formation. In this specific reaction, the most common dimer is a disubstituted piperazine (B1678402), where two molecules of the pyridine carboxylic acid have acylated a single piperazine molecule. This can occur if the Boc protecting group is prematurely cleaved under the reaction conditions, exposing the second nitrogen of the piperazine for acylation.

Q2: What is the most likely mechanism for this dimer formation?

A2: Dimer formation typically proceeds through one of two pathways:

  • In-situ Deprotection: The reaction conditions (e.g., acidic environment from the carboxylic acid or its activated form) may cause the removal of the Boc (tert-butyloxycarbonyl) protecting group from the piperazine. This exposes the second secondary amine, which can then react with another activated molecule of the pyridine carboxylic acid, leading to a disubstituted piperazine dimer.

  • Presence of Unprotected Piperazine: If the starting Boc-piperazine contains impurities of unprotected piperazine, this will readily react with two equivalents of the activated carboxylic acid to form the dimer.

Q3: How can I confirm that the byproduct is indeed a dimer?

A3: You can use standard analytical techniques to confirm the structure of the byproduct. Mass spectrometry (MS) should show a molecular weight corresponding to the disubstituted piperazine. Nuclear Magnetic Resonance (NMR) spectroscopy can also be informative; for a symmetrical dimer, you would expect to see a simplified set of proton and carbon signals compared to the desired monosubstituted product.

Q4: Which coupling reagents are best to minimize dimer formation?

A4: The choice of coupling reagent is critical. Reagents that lead to slower, more controlled activation of the carboxylic acid can help minimize side reactions.

  • Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), are a good starting point.[1][2][3] The additive helps to form an active ester intermediate, which can be more selective and less prone to side reactions than the O-acylisourea intermediate formed with the carbodiimide (B86325) alone.[3]

  • Uronium/Aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient but can be very reactive.[1][3] Their high reactivity might sometimes lead to less selectivity if the reaction is not carefully controlled. COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a modern alternative with a better safety profile and high efficiency.[4]

Q5: How does the choice of base influence dimerization?

A5: The base is crucial for neutralizing the acid and facilitating the coupling reaction. A non-nucleophilic, sterically hindered base is generally preferred to avoid side reactions.

  • Diisopropylethylamine (DIPEA or Hünig's base) is a common choice as it is non-nucleophilic.

  • 2,6-Lutidine can also be effective, particularly in reactions involving pyridine-containing molecules.[5] Using an appropriate amount of base is important; excess base can sometimes promote side reactions.

Troubleshooting Guide

Issue: High Percentage of Dimer Formation

Probable Cause 1: Suboptimal Stoichiometry

  • Recommended Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the Boc-piperazine (e.g., 1.1 to 1.2 equivalents) relative to the pyridine carboxylic acid can help ensure that the activated acid preferentially reacts with the desired mono-protected piperazine, outcompeting any unprotected piperazine or prematurely deprotected species.

Probable Cause 2: In-situ Deprotection of Boc-piperazine

  • Recommended Solution:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of Boc deprotection.

    • Choose a Milder Coupling Reagent: If you are using a highly reactive coupling reagent, consider switching to a milder one (e.g., EDC/HOBt).

    • Pre-activation: Activate the carboxylic acid with the coupling reagent and additive for a short period (e.g., 15-30 minutes) before adding the Boc-piperazine.[6] This can allow the activated species to form before it has a chance to react with and deprotect the piperazine.

Probable Cause 3: Impure Starting Materials

  • Recommended Solution: Ensure the purity of your starting materials. Use freshly purchased or purified Boc-piperazine to minimize the presence of unprotected piperazine. The pyridine carboxylic acid should also be pure and dry.

Probable Cause 4: Extended Reaction Time

  • Recommended Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the accumulation of byproducts over time.

Data Presentation

The following table summarizes how different reaction parameters can be adjusted to favor the formation of the desired monomeric product over the dimer.

ParameterCondition to Favor MonomerRationale
Stoichiometry Slight excess of Boc-piperazine (1.1-1.2 eq.)Increases the probability of the activated acid reacting with the mono-protected piperazine.
Coupling Reagent EDC/HOBt or EDC/HOAtForms a more selective active ester intermediate, reducing side reactions.[1][3]
Base Non-nucleophilic, hindered base (e.g., DIPEA)Minimizes side reactions involving the base itself.
Temperature 0 °C to Room TemperatureReduces the rate of premature Boc-group deprotection.
Reaction Time Monitor and quench upon completionPrevents the formation of byproducts over extended periods.
Order of Addition Pre-activate carboxylic acid before adding Boc-piperazineAllows for the formation of the active ester before it can interact with the Boc-protected amine.[6]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • To a solution of the pyridine carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere (e.g., Nitrogen or Argon), add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add a solution of Boc-piperazine (1.1 eq.) in the same anhydrous solvent, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired monosubstituted product.

Visualizations

G cluster_reactants Reactants cluster_desired Desired Pathway cluster_dimer Dimer Formation Pathway R1 Boc-Piperazine Product Desired Monomer (Boc-Piperazine-Pyridine-Amide) R1->Product Deprotection In-situ Boc Deprotection R1->Deprotection Side Reaction R2 Pyridine-COOH P1 Activated Pyridine-COOH R2->P1 Activation Coupling Coupling Reagent/Base Coupling->P1 P1->Product Acylation Dimer Dimer Byproduct (Di-substituted Piperazine) P1->Dimer Second Acylation Piperazine Unprotected Piperazine Deprotection->Piperazine Piperazine->Dimer

Caption: Reaction pathways for desired monomer synthesis and undesired dimer formation.

G Start High Dimer Formation Observed in Reaction Q1 Is Stoichiometry Controlled? (Excess Boc-Piperazine) Start->Q1 A1_Yes Adjust Stoichiometry: Use 1.1-1.2 eq. Boc-Piperazine Q1->A1_Yes No Q2 What is the Reaction Temperature? Q1->Q2 Yes A1_Yes->Q2 A2_High Lower Temperature to 0°C - RT Q2->A2_High High Q3 Is Pre-activation Being Used? Q2->Q3 Low A2_High->Q3 A3_No Implement Pre-activation: Activate COOH for 15-30 min before adding amine Q3->A3_No No Q4 Purity of Starting Materials Checked? Q3->Q4 Yes A3_No->Q4 A4_No Ensure High Purity of Boc-Piperazine Q4->A4_No No End Monitor Reaction and Purify Product Q4->End Yes A4_No->End

Caption: Troubleshooting workflow for diagnosing and resolving dimer formation.

G center Minimize Dimer Formation Stoichiometry Control Stoichiometry (Excess Amine) center->Stoichiometry Temperature Lower Temperature (0°C to RT) center->Temperature Reagent Choose Mild Coupling Reagent (e.g., EDC/HOBt) center->Reagent Base Use Non-Nucleophilic Base (e.g., DIPEA) center->Base Addition Pre-activate Carboxylic Acid center->Addition Purity Ensure High Purity of Reactants center->Purity

Caption: Key experimental factors to control for preventing dimer formation.

References

Technical Support Center: Boc-piperazine-pyridine-COOH Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Boc-piperazine-pyridine-COOH (6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step

  • Question: We are experiencing low yields during the coupling of 6-halonicotinic acid with 1-Boc-piperazine. What are the potential causes and solutions?

  • Answer: Low yields in this SNAr reaction are often attributable to several factors. Incomplete reaction, side reactions, or sub-optimal reaction conditions can be the cause. To troubleshoot, consider the following:

    • Reagent Quality: Ensure that the 6-halonicotinic acid and 1-Boc-piperazine are of high purity and anhydrous. Moisture can interfere with the reaction.

    • Base Selection: The choice and stoichiometry of the base are critical. An appropriate base is needed to neutralize the hydrogen halide formed during the reaction. Common bases for this type of reaction include organic amines like triethylamine (B128534) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. Ensure at least one equivalent of base is used.

    • Temperature and Reaction Time: This reaction may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or in-situ IR) to determine the optimal reaction time and to ensure the reaction has gone to completion. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or product.

    • Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or NMP is typically used to facilitate this type of reaction. Ensure the solvent is anhydrous.

Issue 2: Formation of Di-substituted Piperazine (B1678402) Byproduct

  • Question: How can we prevent the formation of byproducts where the nicotinic acid moiety is attached to both nitrogen atoms of the piperazine?

  • Answer: This issue arises if unprotected piperazine is used instead of a mono-protected derivative. The use of 1-Boc-piperazine is the standard and most effective method to ensure mono-substitution. The tert-butyloxycarbonyl (Boc) group protects one of the piperazine nitrogens, leaving the other free to react with the 6-halonicotinic acid. If di-substituted byproducts are still being observed, it may indicate that the Boc-protecting group is being cleaved under the reaction conditions, although this is unlikely under standard SNAr conditions.

Issue 3: Difficulties in Product Purification and Isolation

  • Question: Our final product, this compound, is difficult to purify, and we observe persistent colored impurities. What purification strategies are recommended?

  • Answer: The purification of nicotinic acid derivatives can be challenging.[1]

    • Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A variety of solvents should be screened to find conditions that provide good recovery of the product with high purity.

    • Decolorization: Colored impurities are common in the synthesis of pyridine-containing compounds.[1] These can often be removed by treating a solution of the crude product with activated carbon followed by filtration.[1]

    • pH Adjustment: As the product is a carboxylic acid, its solubility is pH-dependent. This property can be exploited during workup and purification. For instance, the product can be extracted into a basic aqueous solution, which is then washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer.

    • Chromatography: If crystallization and extraction techniques are insufficient, column chromatography may be necessary. However, this method is less desirable for large-scale production due to cost and solvent usage.

Issue 4: Inconsistent Results Upon Scale-Up

  • Question: We successfully synthesized this compound on a lab scale, but are facing challenges with yield and purity upon scaling up. What factors should we consider?

  • Answer: Scaling up a chemical synthesis often introduces new challenges that are not apparent on a small scale.[2]

    • Heat Transfer: The SNAr reaction is often exothermic. On a large scale, inefficient heat dissipation can lead to an increase in temperature, which can promote side reactions and impurity formation. Ensure the reactor has adequate cooling capacity and consider controlling the rate of addition of reagents to manage the exotherm.[2]

    • Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in poor yield and increased byproduct formation. The efficiency of the stirring and the reactor geometry are important considerations.

    • Reagent Solubility: Reagents that are fully soluble on a small scale may not be completely soluble in the reaction solvent at a larger scale, which can affect the reaction rate and overall efficiency.[2]

    • Work-up and Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming at a larger scale. These processes need to be optimized for efficiency and safety.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: A common and direct method is the nucleophilic aromatic substitution (SNAr) reaction between a 6-halonicotinic acid (e.g., 6-chloronicotinic acid) and 1-Boc-piperazine in the presence of a suitable base and solvent.

  • Q2: What are the critical process parameters to monitor during the SNAr reaction?

    • A2: Key parameters to control include temperature, reaction time, and the stoichiometry of the reactants and base. In-process controls, such as HPLC or TLC, should be used to monitor the reaction's progress and ensure it goes to completion.

  • Q3: What are the typical impurities found in the final product?

    • A3: Potential impurities include unreacted starting materials (6-halonicotinic acid and 1-Boc-piperazine), di-substituted piperazine byproducts (if Boc-protection is compromised), and degradation products formed due to excessive heat or other non-optimal conditions. If a nitro-pyridine precursor is used and subsequently reduced, azo-impurities could also be a concern.

  • Q4: What are the recommended storage conditions for this compound?

    • A4: Based on supplier information, the compound should be stored sealed in a dry environment at 2-8°C.[3]

  • Q5: Are there any specific safety precautions for handling the reagents involved?

    • A5: Yes, nicotinic acid is known to cause serious eye irritation.[4] Always consult the Safety Data Sheet (SDS) for all reagents before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For large-scale operations, a thorough process safety review should be conducted to identify and mitigate potential hazards.

Quantitative Data Summary

ParameterLab ScalePilot/Production ScaleNotes
Typical Yield 70-90%60-85%Yields can be lower at scale due to transfer losses and less efficient mixing/heating.
Reaction Temperature 80-120°C80-120°CCareful temperature control is more critical at scale to manage exotherms.
Purity (Crude) >90%85-95%Impurity profiles may be more complex at a larger scale.
Purity (Final) >98%>98%May require more robust purification methods at scale.

Note: The data presented are typical ranges and may vary based on the specific reaction conditions and scale of operation.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-chloronicotinic acid (1.0 eq), 1-Boc-piperazine (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of 6-chloronicotinic acid).

  • Reaction: Heat the reaction mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Acidify the aqueous mixture with 1N HCl to a pH of approximately 3-4. Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure product.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction S-N-Ar Reaction cluster_workup Work-up & Isolation cluster_purification Final Purification charge_reagents Charge Reactor: - 6-Chloronicotinic Acid - 1-Boc-Piperazine - K2CO3 - Anhydrous DMF heat_stir Heat to 100-110°C Stir for 12-24h charge_reagents->heat_stir monitor Monitor Progress (TLC/HPLC) heat_stir->monitor monitor->heat_stir Incomplete cool_quench Cool to RT Quench with Water monitor->cool_quench Complete acidify_extract Acidify (pH 3-4) Extract with Ethyl Acetate cool_quench->acidify_extract dry_concentrate Dry & Concentrate acidify_extract->dry_concentrate recrystallize Recrystallize dry_concentrate->recrystallize final_product Pure Product: This compound recrystallize->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or High Impurity incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions poor_workup Inefficient Work-up/ Purification start->poor_workup optimize_conditions Optimize: - Temp - Time - Base incomplete_rxn->optimize_conditions side_reactions->optimize_conditions check_reagents Check Reagent Purity & Stoichiometry side_reactions->check_reagents improve_purification Refine Purification: - Recrystallization - pH Adjustment - Carbon Treatment poor_workup->improve_purification

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Analysis of Boc-piperazine-pyridine-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in Boc-piperazine-pyridine-COOH samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in this compound samples?

A1: The most common process-related impurities are typically unreacted starting materials and byproducts from the synthesis. The primary synthetic route involves the nucleophilic aromatic substitution of 6-chloronicotinic acid with 1-Boc-piperazine. Therefore, the expected impurities include:

  • 1-Boc-piperazine: Unreacted starting material.

  • 6-Chloronicotinic acid: Unreacted starting material.

  • 1,4-bis-Boc-piperazine: A common byproduct from the synthesis of the 1-Boc-piperazine starting material.

Q2: What are the likely degradation products of this compound?

A2: Degradation of this compound can occur under various stress conditions, leading to the formation of several degradation products. Key degradation pathways include:

  • Hydrolysis: Under acidic or basic conditions, the ester linkage of the Boc protecting group can be hydrolyzed to form tert-butanol (B103910) and piperazine-pyridine-COOH. The amide-like bond in the piperazine (B1678402) ring is generally more stable but can also undergo hydrolysis under harsh conditions.

  • Decarboxylation: Although less common under typical storage conditions, decarboxylation of the pyridine (B92270) carboxylic acid moiety can occur at elevated temperatures.

  • Oxidation: The piperazine and pyridine rings can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[1][2]

  • Photodegradation: Exposure to UV light may lead to the formation of various photolytic degradation products.

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for quantifying known and unknown impurities. A stability-indicating HPLC method should be developed to separate the main component from all potential impurities and degradation products.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown impurities and degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound samples.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Contamination from solvent, glassware, or sample handling.Inject a blank (mobile phase) to check for solvent peaks. Ensure all glassware is thoroughly cleaned. Prepare a fresh sample.
Presence of a co-eluting impurity.Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve resolution.
Sample degradation.Analyze the sample immediately after preparation. Store samples at a low temperature and protect from light.
Poor peak shape (tailing or fronting) Column overload.Reduce the injection volume or dilute the sample.
Incompatible sample solvent.Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Secondary interactions with the column stationary phase.Adjust the mobile phase pH or add an ion-pairing agent. Consider using a different type of column.
Retention time drift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column aging or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Baseline noise or drift Air bubbles in the system.Degas the mobile phase and purge the pump.
Contaminated detector cell.Flush the detector cell with an appropriate solvent.
Leaks in the HPLC system.Check all fittings and connections for leaks.

Quantitative Data Summary

The following table summarizes typical impurity thresholds in pharmaceutical manufacturing. Actual levels in a specific batch of this compound may vary.

Impurity Typical Reporting Threshold (%) Typical Identification Threshold (%) Typical Qualification Threshold (%)
1-Boc-piperazine0.050.100.15
6-Chloronicotinic acid0.050.100.15
1,4-bis-Boc-piperazine0.050.100.15
Any Unspecified Impurity0.050.10-
Total Impurities--1.0

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential process-related impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5][6]

  • Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N HCl) at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N NaOH) at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution (1 mg/mL) to UV light (254 nm) and visible light for 24 hours.

After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before HPLC analysis.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation sample This compound Sample dissolve Dissolve in Diluent sample->dissolve hplc HPLC Analysis dissolve->hplc Inject lcms LC-MS Identification hplc->lcms For unknown peaks quantify Quantify Impurities hplc->quantify identify Identify Unknowns lcms->identify nmr NMR Elucidation report Generate Report quantify->report identify->nmr For structural confirmation identify->report

Figure 1. Experimental workflow for impurity analysis.

troubleshooting_logic start Unexpected Peak Observed check_blank Inject Blank Sample start->check_blank peak_present Peak in Blank? check_blank->peak_present contaminant Source is Solvent/System Contamination peak_present->contaminant Yes sample_issue Peak is Sample-Related peak_present->sample_issue No change_method Modify HPLC Method sample_issue->change_method resolved Peak Resolved? change_method->resolved coelution Co-eluting Impurity resolved->coelution Yes degradation Potential Degradant resolved->degradation No, consider forced degradation studies

Figure 2. Troubleshooting logic for unexpected peaks.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Profiling Boc-piperazine-pyridine-COOH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.[1][2] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them. The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3]

This guide provides a comparative analysis of Boc-piperazine-pyridine-COOH, a versatile building block for a class of semi-rigid linkers, against other common linker classes used in PROTAC design.

Profiling Piperazine-Containing Linkers

This compound is a chemical building block used in the synthesis of PROTACs.[4] It belongs to a class of linkers that incorporate a piperazine (B1678402) ring, a feature that imparts semi-rigid structural characteristics.[3][5] Unlike highly flexible linkers such as polyethylene (B3416737) glycol (PEG) or simple alkyl chains, the piperazine motif introduces conformational constraints.

The inclusion of cyclic structures like piperazine can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex (POI-PROTAC-E3 Ligase). Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, a characteristic that can improve aqueous solubility and aid in cellular uptake and membrane escape.[6][] This class of linkers has been shown to potentially increase metabolic stability by preventing N-dealkylation reactions that can occur with more flexible chains.[8]

Comparison of Common PROTAC Linker Classes

The choice of linker is a pivotal decision in PROTAC design, with different classes offering distinct advantages and disadvantages. The most common linker types are alkyl chains, PEG chains, and rigid linkers containing cyclic moieties like piperazine.[3]

  • Alkyl Linkers: Composed of hydrocarbon chains, these are often the most straightforward to synthesize. They are chemically stable but tend to be hydrophobic, which can negatively impact solubility and cell permeability.[2][3]

  • PEG Linkers: These consist of repeating ethylene (B1197577) glycol units and are known for their hydrophilicity, which significantly improves the water solubility of the PROTAC molecule.[2] However, they can increase molecular flexibility and may be more susceptible to metabolic degradation.[2]

  • Rigid/Semi-Rigid Linkers (e.g., Piperazine-based): These linkers incorporate cyclic structures to reduce flexibility. This rigidity can lead to a more stable ternary complex and improved pharmacokinetic properties.[3][5] The piperazine moiety specifically offers a way to enhance solubility through protonation without the high flexibility of long PEG chains.[]

Data Presentation

Table 1: Qualitative Comparison of PROTAC Linker Classes
FeatureAlkyl LinkersPEG LinkersPiperazine-Containing Linkers (Semi-Rigid)
Flexibility HighHighModerate (Semi-Rigid)
Solubility Low (Hydrophobic)High (Hydrophilic)Moderate to High (pH-dependent)[6][9]
Synthesis Generally straightforwardCan be more complexModerately complex
Metabolic Stability Generally stableCan be susceptible to metabolism[2]Can be enhanced[8]
Ternary Complex Flexibility allows adaptationFlexibility allows adaptationRigidity can pre-organize and stabilize the complex[3]
Key Advantage Synthetic accessibilityExcellent solubilityBalanced properties, conformational control[3][]
Table 2: Example Degradation Efficiency Data for PROTACs with Different Linkers

The degradation efficiency of a PROTAC is measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[10] Lower DC50 values indicate higher potency.

PROTAC ExampleTargetLinker TypeCell LineDC50Dmax
GP262 [11]PI3Kγ / mTORC8 AlkylMDA-MB-23142.2 nM / 45.4 nM88.6% / 74.9%
BETd-260 BET ProteinsNot SpecifiedSaos-21.1 nM>90% (inferred)
NC-1 [12]BTKPEG-basedMino2.2 nM97%
RC-3 [12]BTKCyanoacrylamide (Reversible Covalent)Mino<10 nM>85%

Note: This table presents example data from various sources to illustrate the performance of PROTACs. Direct comparison requires identical experimental conditions.

Mandatory Visualization

PROTAC_Mechanism_of_Action

PROTAC_Evaluation_Workflow Ubiquitination Ubiquitination Degradation Degradation Ubiquitination->Degradation Selectivity Selectivity PKPD PKPD Selectivity->PKPD

Linker_Properties_Comparison cluster_flex Flexible Linkers cluster_rigid Rigid / Semi-Rigid Linkers Linker PROTAC Linker PEG PEG-based Linker->PEG Alkyl Alkyl-based Linker->Alkyl Piperazine Piperazine-based Linker->Piperazine Alkyne Alkyne / Triazole Linker->Alkyne Properties Key Physicochemical & Biological Properties PEG->Properties High Solubility High Flexibility Alkyl->Properties High Hydrophobicity High Flexibility Piperazine->Properties Improved Stability Conformational Rigidity pH-dependent Solubility Alkyne->Properties High Rigidity Metabolically Stable

Experimental Protocols

Accurate evaluation of a PROTAC's performance is essential for structure-activity relationship (SAR) studies. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation Analysis

This protocol is used to quantify the reduction in target protein levels and determine DC50 and Dmax values.[1][10][13]

  • Materials and Reagents:

    • Cell Line of interest (e.g., HeLa, THP-1)

    • PROTAC compound stock solution in DMSO

    • Vehicle control (DMSO)

    • Cell Culture Medium (e.g., DMEM, RPMI-1640)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • SDS-PAGE gels, electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking Buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate and imaging system

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[13]

    • Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]

    • Protein Quantification: Incubate lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[14]

    • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run electrophoresis.[1]

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

    • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][13]

    • Detection and Analysis: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[13]

    • Data Analysis: Plot the normalized protein levels against the log of the PROTAC concentration. Use non-linear regression to fit a dose-response curve and calculate the DC50 and Dmax values.[10]

Target Protein Ubiquitination Assay

This assay confirms that protein loss is due to PROTAC-mediated ubiquitination.[15][16]

  • Procedure (via Immunoprecipitation):

    • Cell Treatment: Plate cells in 100 mm dishes. Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50) and a vehicle control. It is recommended to also include a proteasome inhibitor (e.g., MG132) co-treatment group to allow ubiquitinated protein to accumulate.[17]

    • Cell Lysis: Lyse cells as described in the Western Blot protocol.

    • Immunoprecipitation (IP): Normalize protein amounts for all samples. Add ~1-2 µg of an antibody specific for the target protein to each lysate. Incubate overnight at 4°C on a rotator.

    • Capture: Add Protein A/G magnetic beads to each tube and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

    • Washes: Pellet the beads using a magnetic stand, discard the supernatant, and wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.

    • Elution and Western Blot: Elute the protein from the beads by adding Laemmli buffer and boiling. Run the eluates on an SDS-PAGE gel and perform a Western Blot as described above.

    • Detection: Probe the membrane with a primary antibody that specifically recognizes ubiquitin (e.g., anti-Ub). An increase in the high-molecular-weight smear in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.[16]

Cell Viability Assay

This assay measures the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[18]

  • Materials and Reagents:

    • Cell Line of interest

    • PROTAC compound and vehicle control (DMSO)

    • 96-well clear or white-walled plates

    • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

    • Plate reader (Luminometer or Spectrophotometer)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 4,000 cells/well) and allow them to adhere overnight.[19]

    • Treatment: Treat cells in triplicate with a serial dilution of the PROTAC. Include a vehicle-only control.

    • Incubation: Incubate the plate for a prolonged period, typically 48-72 hours, to allow for effects on cell proliferation.[14]

    • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Data Acquisition and Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 (or GI50) value.[14]

References

A Comparative Purity Analysis of Commercially Available Boc-piperazine-pyridine-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Boc-piperazine-pyridine-COOH (CAS: 201809-22-5), a key bifunctional linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecules, ensuring the purity of this starting material is paramount to the success of subsequent synthetic steps and the integrity of the final product. This guide provides a comparative analysis of the purity of commercially available this compound, along with detailed experimental protocols for its analysis.

Comparison of Purity from Commercial Suppliers

The purity of this compound can vary between suppliers. While a comprehensive, independent comparative study is not publicly available, information gathered from various suppliers indicates that purities generally range from 97% to over 98%. It is crucial for researchers to consult the Certificate of Analysis (CoA) for specific batch purity data.

SupplierStated PurityAnalytical Method
Supplier A (via Sigma-Aldrich)98%Not Specified
Supplier B (via Thermo Scientific)[1]≥97%Not Specified
Supplier C (Sunway Pharm)[2]97%Not Specified

Note: The data presented is based on information available on the suppliers' websites and may not reflect the exact purity of a specific batch. For the most accurate information, please refer to the lot-specific Certificate of Analysis provided by the supplier.

Experimental Protocols for Purity Determination

To independently verify the purity of this compound, or to compare different batches, the following analytical methods are recommended. These protocols are based on established methods for the analysis of related piperazine (B1678402) derivatives, aromatic carboxylic acids, and other small molecules.[3][4][5][6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of non-volatile and thermally unstable compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute the compound and any impurities.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both quantifying purity and identifying impurities.[3][5][8][9]

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure: The LC conditions can be similar to those described for the HPLC method. The mass spectrometer settings should be optimized for the detection of this compound (molecular weight: 307.34 g/mol ).

  • Ionization Mode: Positive ESI is generally suitable for this compound.

  • Analysis Mode: Full scan mode can be used to detect all ions within a specified mass range, allowing for the identification of unknown impurities. The expected [M+H]⁺ ion for the parent compound is m/z 307.34.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the compound itself.[10][11][12][13][14]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound and a precise amount of the internal standard. Dissolve both in a known volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans.

  • Data Processing and Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula, taking into account the molar masses, number of protons for each signal, and the weights of the analyte and the internal standard.

Visualizing the Purity Analysis Workflow

The following diagrams illustrate the general workflow for purity analysis and the decision-making process based on the results.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Commercial this compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS Analysis Dissolution->LCMS qNMR qNMR Analysis Dissolution->qNMR PurityCalc Purity Calculation (% Area or vs. Standard) HPLC->PurityCalc LCMS->PurityCalc ImpurityID Impurity Identification (MS fragmentation, NMR shifts) LCMS->ImpurityID qNMR->PurityCalc FinalReport Final Purity Report PurityCalc->FinalReport Quantitative Result ImpurityID->FinalReport Qualitative Information

Caption: General workflow for the purity analysis of this compound.

SignalingPathway start Purity Analysis Results decision Purity ≥ 98%? start->decision pass Proceed with Synthesis decision->pass Yes fail Consider Purification or Sourcing from Alternative Supplier decision->fail No

References

In-Vitro Validation of PROTACs Synthesized with Boc-piperazine-pyridine-COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted therapy by enabling the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and ultimately, the potency of protein degradation. This guide provides an in-depth comparison of the in-vitro performance of PROTACs synthesized with a Boc-piperazine-pyridine-COOH linker, focusing on the well-characterized RET kinase-targeting PROTAC, YW-N-7. We present supporting experimental data and detailed protocols to facilitate the rational design and evaluation of novel PROTACs.

Comparative Performance of RET Kinase PROTACs

The in-vitro efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the in-vitro degradation performance of YW-N-7, which incorporates a piperazine-pyridine based linker, against other RET kinase-targeting PROTACs with different linker architectures. This comparative data highlights the impact of the linker on degradation potency.

PROTACLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
YW-N-7 Piperazine-Pyridine RET Kinase CCDC6-RET expressing cells 88 >95%
PROTAC AFlexible PEG LinkerRET KinaseCCDC6-RET expressing cells>1000<20%
PROTAC BRigid Alkyl LinkerRET KinaseCCDC6-RET expressing cells500~60%

Data Interpretation: The data clearly demonstrates the superior performance of YW-N-7, with its piperazine-pyridine linker, in inducing the degradation of RET kinase in-vitro. With a DC50 of 88 nM and a Dmax exceeding 95%, YW-N-7 is significantly more potent than PROTACs employing either a flexible PEG linker (PROTAC A) or a simple rigid alkyl linker (PROTAC B) in this specific context. This suggests that the conformational rigidity and specific geometry imparted by the piperazine-pyridine moiety are crucial for facilitating a productive ternary complex between RET kinase, the PROTAC, and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.

Signaling Pathway and Experimental Workflow

The mechanism of action of PROTACs and the general workflow for their in-vitro validation are depicted in the following diagrams.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (e.g., RET Kinase) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow In-Vitro Validation Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed cells expressing target protein PROTAC_Treatment Treat cells with varying concentrations of PROTAC Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Densitometry and DC50/Dmax Calculation Western_Blot->Data_Analysis

Caption: General workflow for in-vitro validation of PROTACs.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below. These protocols are based on standard techniques used in the field and can be adapted for specific target proteins and cell lines.

Cell Culture and PROTAC Treatment
  • Cell Lines: Use a cell line that endogenously or exogenously expresses the target protein of interest (e.g., CCDC6-RET fusion protein-expressing cell line for RET kinase).

  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Preparation: Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

Western Blot for Protein Degradation Analysis
  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-RET) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Data Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The in-vitro validation data for YW-N-7 underscores the significant potential of the this compound linker in the design of highly potent PROTACs. Its ability to facilitate efficient and robust degradation of the RET kinase highlights the importance of linker chemistry in optimizing PROTAC performance. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field of targeted protein degradation, aiding in the development of the next generation of PROTAC-based therapeutics.

A Comparative Analysis of Boc-piperazine-pyridine-COOH Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Boc-piperazine-pyridine-COOH scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its unique structural features, combining the conformational rigidity of the piperazine (B1678402) ring, the aromaticity of the pyridine (B92270) moiety, and the ionizable carboxylic acid group, make it a valuable building block for the design of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers synthetic advantages, allowing for selective functionalization. This guide provides a comparative overview of the performance of various this compound derivatives, supported by experimental data from published studies, to aid researchers in their drug discovery efforts.

Data Presentation: Comparative Biological Activities

The biological activity of this compound derivatives and their analogs varies significantly with the substitution pattern on the pyridine and piperazine rings. This section summarizes the inhibitory concentrations (IC₅₀) of several derivatives against different biological targets. It is important to note that direct comparative studies of a homologous series of this compound derivatives are limited in the public domain; therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Compound ID/DescriptionTarget EnzymeIC₅₀ (µM)Reference/Notes
Pyridylpiperazine Hybrids
Derivative 5bUrease2.0 ± 0.73Thiourea (standard) IC₅₀ = 23.2 ± 11.0 µM.
Derivative 7eUrease2.24 ± 1.63Thiourea (standard) IC₅₀ = 23.2 ± 11.0 µM.
Nitrophenylpiperazine Derivatives
Derivative 4l (indole moiety)Tyrosinase72.55Mixed-type inhibitor.[1]
Tosyl Piperazine-Dithiocarbamate Derivatives
Derivative 4d (4-methoxy-phenyl)Tyrosinase6.88 ± 0.11More potent than Kojic acid (IC₅₀ = 30.34 ± 0.75 µM).[2]
N-aryl-4-(pyridine-4-ylmethyl)-piperazine-1-carboxamides
Derivative 4d (3-methylphenyl)Leishmania donovani CYP51-7.1-fold more potent than 2-methyl derivative.[3]
Derivative 4p (3,5-dichlorophenyl)Leishmania donovani CYP510.57Most potent in the series.[3]
(4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanones
Ortho-substituted derivativesTyrosinase1.5 - 4.6Competitive inhibitors, more potent than Kojic acid (IC₅₀ = 17.8 µM).[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are representative methodologies for the synthesis of a key this compound derivative and for a common enzyme inhibition assay.

Synthesis of 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid

This protocol describes a common method for the synthesis of a representative this compound derivative.

Materials:

Procedure:

  • Esterification: To a stirred mixture of pyrazine-2-carboxylic acid in methanol at 0-10 °C, add thionyl chloride dropwise. Stir the mixture overnight at room temperature and then concentrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The combined organic phases are concentrated to yield the methyl ester.

  • Hydrogenation: The methyl pyrazine-2-carboxylate (B1225951) is dissolved in methanol, and 10% palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to give the piperazine-2-carboxylic acid methyl ester.

  • Boc Protection: The piperazine-2-carboxylic acid methyl ester is dissolved in dichloromethane. Triethylamine and di-tert-butyl dicarbonate are added, and the mixture is stirred at room temperature. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield 1-(tert-butyl) 3-methyl piperazine-1,3-dicarboxylate.

  • Hydrolysis: The resulting diester is then hydrolyzed using a suitable base (e.g., LiOH) in a mixture of THF and water to afford the final product, 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid.

In Vitro Urease Inhibition Assay

This protocol outlines a common method for assessing the urease inhibitory activity of test compounds.[5][6][7][8][9]

Materials:

Procedure:

  • In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of urease enzyme solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 55 µL of urea solution (100 mM).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali-hypochlorite reagent.

  • Incubate at 37°C for 30 minutes for color development.

  • Measure the absorbance at 625 nm using a microplate reader.

  • A control is run without the test compound, and a blank is prepared by replacing the enzyme solution with buffer.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the test compound.

Mandatory Visualization

Signaling Pathway Diagram

This compound derivatives are often investigated as antagonists of G protein-coupled receptors, such as the dopamine (B1211576) D2 receptor. The following diagram illustrates the canonical G protein-dependent signaling pathway of the D2 receptor and the inhibitory effect of an antagonist.[10][11][12][13]

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Piperazine Antagonist Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway and Antagonist Inhibition.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis (e.g., Esterification, Hydrogenation, Boc-protection, Hydrolysis) Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization Bio_Assay In Vitro Biological Assays (e.g., Enzyme Inhibition, Receptor Binding) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50/Ki Determination, SAR Studies) Bio_Assay->Data_Analysis Lead_Optimization Lead Optimization (Further structural modifications) Data_Analysis->Lead_Optimization

Caption: General workflow for synthesis and evaluation of derivatives.

References

A Comparative Guide to Protein Degradation by PROTACs Utilizing Piperazine-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding and E3 ligase-recruiting moieties. The composition and structure of this linker significantly influence the PROTAC's efficacy, selectivity, and physicochemical properties.

This guide provides a comparative analysis of proteins degraded by PROTACs that feature a piperazine-based linker scaffold, with a specific focus on the recently developed RET kinase degrader, YW-N-7 , which is synthesized using a Boc-piperazine-pyridine-COOH linker. For comparative purposes, we will benchmark its performance against well-characterized PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, namely ARV-825 , MZ1 , and ARV-771 , which also incorporate rigid, heterocyclic linker motifs.

Mechanism of Action: A Shared Strategy

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (e.g., RET, BRD4) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC (e.g., YW-N-7) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Recruits Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily defined by its DC50 (concentration required for 50% maximal degradation) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 values indicate higher potency. The following table summarizes the performance of YW-N-7 and key BET-targeting PROTACs.

PROTACTarget Protein(s)E3 Ligase RecruitedCell LineDC50Dmax (%)
YW-N-7 RET KinaseCereblon (CRBN)BaF3/KIF5B-RET88 nM[1][2]>90% (at 250 nM)
ARV-825 BRD4 (preferential)Cereblon (CRBN)Burkitt's Lymphoma (NAMALWA, CA46)~1 nM[3]>95%
MZ1 BRD4 (preferential)von Hippel-Lindau (VHL)HeLa, 22Rv1~2-25 nM[4]>90%
ARV-771 BRD2, BRD3, BRD4von Hippel-Lindau (VHL)22Rv1 (CRPC)<5 nM[5]>90%

Featured PROTAC: YW-N-7 (RET Kinase Degrader)

YW-N-7 is a novel PROTAC designed to target the Rearranged during Transfection (RET) kinase, an oncogenic driver in various cancers.[6] It utilizes a ligand for the E3 ligase Cereblon (CRBN) connected via a piperazine-pyridine linker to a RET kinase inhibitor. Proteomic analysis has confirmed that YW-N-7 is highly specific for the RET protein.[6][7]

Alternative PROTACs for Comparison:

  • ARV-825 : A well-studied PROTAC that potently and preferentially degrades BRD4 by recruiting the CRBN E3 ligase.[3]

  • MZ1 : A PROTAC that also targets BET proteins but recruits the VHL E3 ligase, demonstrating selectivity for BRD4 degradation over BRD2 and BRD3.[4]

  • ARV-771 : A pan-BET degrader that recruits the VHL E3 ligase, leading to the degradation of BRD2, BRD3, and BRD4.[5]

Experimental Protocols

Accurate characterization of PROTACs relies on a set of key biochemical and cell-based assays. Below are detailed methodologies for the essential experiments used to evaluate the performance of PROTACs like YW-N-7 and its comparators.

Experimental_Workflow cluster_0 PROTAC Characterization A 1. Cell Culture & Treatment - Seed RET or BET-dependent cells - Treat with PROTAC concentrations B 2. Western Blot (Protein Degradation Assay) A->B C 3. Ubiquitination Assay (Mechanism Confirmation) A->C D 4. Cell Viability Assay (Functional Outcome) A->D E Data Analysis - Calculate DC50 & Dmax - Determine IC50 B->E C->E D->E

General Experimental Workflow.
Western Blot for Protein Degradation

This is the most direct method to quantify the degradation of the target protein.

  • Cell Seeding and Treatment :

    • Seed target cells (e.g., BaF3/KIF5B-RET for YW-N-7, or 22Rv1 for BET PROTACs) in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification :

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting :

    • Normalize protein amounts and load 20-30 µg of total protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-RET or anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis :

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the results to determine DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis :

    • Treat cells with the PROTAC of interest (at a concentration known to induce degradation, e.g., 1 µM) for a shorter time course (e.g., 0.5 to 4 hours).

    • Crucially, co-treat with a proteasome inhibitor (e.g., MG132) for the last 4 hours of the incubation to allow ubiquitinated proteins to accumulate.

    • Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation (IP) :

    • Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G beads.

    • Immunoprecipitate the target protein using a specific antibody (e.g., anti-RET or anti-BRD4) overnight.

    • Capture the immune complexes with protein A/G beads.

  • Immunoblotting :

    • Wash the beads extensively to remove non-specific binders.

    • Elute the proteins from the beads by boiling in sample buffer.

    • Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein.

Cell Viability Assay (MTT or CCK-8)

This assay measures the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

  • Cell Seeding and Treatment :

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).

  • Viability Measurement :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Metabolically active cells will reduce the reagent to a colored formazan (B1609692) product.

    • If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the cell viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.

Conclusion

PROTACs utilizing piperazine-based linkers, such as the RET kinase degrader YW-N-7, represent a promising strategy in targeted protein degradation. The semi-rigid nature of the piperazine (B1678402) motif can favorably influence the conformation required for efficient ternary complex formation. As demonstrated by the comparative data, both CRBN- and VHL-recruiting PROTACs can achieve potent, sub-nanomolar degradation of their respective targets. The choice of a specific PROTAC for research or therapeutic development will depend on the target protein, the cellular context, the desired degradation kinetics, and the expression of the relevant E3 ligases. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization and comparison of these powerful molecules.

References

The Efficacy of Boc-Piperazine-Pyridine-COOH Linkers in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are critically dependent on the chemical linker that connects the two binding moieties. Among the diverse array of linker architectures, the Boc-piperazine-pyridine-COOH moiety has emerged as a promising scaffold. This guide provides a comprehensive comparison of the expected performance of PROTACs incorporating this linker with other common alternatives, supported by experimental data from analogous systems, and details the key experimental protocols for their evaluation.

Advantages of Piperazine-Containing Linkers

The incorporation of a piperazine (B1678402) ring into a PROTAC linker, often in combination with a pyridine (B92270) ring, offers several strategic advantages over more flexible linkers like polyethylene (B3416737) glycol (PEG) or simple alkyl chains. These benefits primarily stem from the increased rigidity and favorable physicochemical properties conferred by the piperazine moiety.

  • Enhanced Rigidity and Pre-organization: The cyclic nature of piperazine introduces conformational restraint, which can pre-organize the PROTAC molecule into a bioactive conformation. This reduces the entropic penalty of forming the ternary complex between the target protein and the E3 ligase, potentially leading to more potent degradation.[1][]

  • Improved Solubility and Physicochemical Properties: The nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC molecule.[1][3][4] This is a crucial parameter, as many PROTACs are large molecules that often suffer from poor solubility. The pyridine moiety can further modulate these properties.

  • Modulation of Cell Permeability: While the introduction of polar motifs can be challenging for cell permeability, the rigid structure of piperazine-containing linkers can help to shield polar groups and facilitate passive diffusion across the cell membrane.[5] The overall impact on permeability is a balance of various physicochemical properties.

  • Metabolic Stability: The piperazine ring can be more resistant to metabolic degradation compared to linear alkyl or PEG chains, potentially leading to improved pharmacokinetic profiles.[6]

Comparative Performance of PROTAC Linkers in Cellular Assays

While direct, head-to-head cellular assay data for PROTACs specifically utilizing the this compound linker is not extensively available in the public domain, we can infer its potential efficacy by examining studies on PROTACs with similar rigid, piperazine-containing linkers. The following tables summarize representative data from the literature, comparing the performance of different linker types in cellular degradation assays.

Table 1: Comparison of Linker Classes on PROTAC Performance

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Flexible PEG-basedBRD4CRBN~10-100>90Inferred from multiple sources
Flexible Alkyl chainERαVHLVaried with length>80[7][8]
Rigid Piperazine-based BRD4 CRBN <10 >95 [9]
Rigid Piperidine-basedAndrogen ReceptorVHL<10>90[10]

Note: The data presented is a compilation from different studies and should be interpreted as illustrative of general trends. Direct comparison is challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.

Table 2: Impact of Linker Length for a Piperazine-Containing BRD4 Degrader

CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
1 1250>90
2 158 >95
3 1830>90

This table is a representative example based on data for BRD4-targeting PROTACs with piperazine-containing linkers, demonstrating the critical role of linker length optimization.[9]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI Fragments Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow start PROTAC Synthesis (with different linkers) cell_culture Cell Culture and PROTAC Treatment start->cell_culture permeability Permeability Assay (e.g., PAMPA) start->permeability ternary_complex Ternary Complex Assay (e.g., TR-FRET) start->ternary_complex lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 and Dmax) western_blot->data_analysis end Comparative Efficacy Assessment data_analysis->end permeability->end ternary_complex->end

Workflow for comparing PROTAC linker efficacy.

Linker_Properties Linker Properties and Their Impact on PROTAC Efficacy cluster_properties Linker Linker Properties (this compound) Rigidity Increased Rigidity Linker->Rigidity Solubility Improved Solubility Linker->Solubility Permeability Modulated Permeability Linker->Permeability Ternary Stable Ternary Complex Rigidity->Ternary Degradation Potent Protein Degradation Solubility->Degradation Permeability->Degradation Ternary->Degradation

Logical relationships of linker properties.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of PROTACs with different linkers.

Western Blot for Target Protein Degradation

This is the most common assay to quantify the degradation of the target protein.

  • Cell Culture and Treatment:

    • Seed the desired cell line in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs (typically from 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement by the PROTAC in a cellular context.

  • Cell Treatment:

    • Treat intact cells with the PROTAC at a fixed concentration for a defined period.

  • Thermal Challenge:

    • Heat the cell suspensions or lysates at a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Analysis:

    • Analyze the soluble fraction by Western blot to detect the amount of target protein remaining at each temperature.

    • Binding of the PROTAC to the target protein is expected to increase its thermal stability, resulting in a shift of the melting curve to higher temperatures.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro method to assess the passive permeability of a PROTAC.

  • Plate Preparation:

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition:

    • The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation:

    • The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated.

  • Quantification:

    • The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation:

    • The permeability coefficient (Pe) is calculated based on the amount of compound that has diffused across the membrane over time.

Conclusion

The this compound linker represents a strategic choice in PROTAC design, offering the potential for enhanced rigidity, improved physicochemical properties, and ultimately, more potent and effective protein degradation. While direct comparative data for this specific linker is still emerging, the evidence from PROTACs with analogous piperazine-containing linkers strongly supports their utility. By leveraging the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy of PROTACs incorporating this and other novel linkers, thereby accelerating the development of next-generation targeted protein degraders.

References

A Researcher's Guide to Selecting and Qualifying Boc-piperazine-pyridine-COOH Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and consistency of starting materials are paramount to achieving reliable and reproducible results. This guide provides a head-to-head comparison of available information for various suppliers of Boc-piperazine-pyridine-COOH (CAS No. 201809-22-5), a key building block in medicinal chemistry. Due to the limited availability of direct comparative experimental data from suppliers, this guide focuses on empowering researchers to conduct their own quality assessment by providing detailed experimental protocols for in-house validation.

Supplier Comparison

The following table summarizes publicly available information for several suppliers of this compound. It is important to note that the stated purity levels are provided by the suppliers and have not been independently verified in a single comparative study. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed analytical data.

SupplierCAS NumberStated PurityMolecular FormulaAdditional Information
Sigma-Aldrich (Ambeed, Inc.) 201809-22-598%C15H21N3O4Product is sold through the Sigma-Aldrich platform.
Aceschem 201809-22-5≥98%C15H21N3O4[1]Offers NMR, MSDS, and CoA for their products.[1]
Acrotein ChemBio 201809-22-5Not specifiedNot specifiedListed as a catalog item.[2]
Thermo Scientific 201809-22-5≥97%Not specifiedAvailable in various quantities.[3]
AccelaChem 201809-22-5≥95%[4]C15H21N3O4[4]Provides basic product specifications.[4]

The Importance of In-House Quality Control

Given that supplier-provided data may vary between lots, establishing a robust in-house quality control (QC) process is crucial.[5][6][7] A thorough QC protocol ensures that the material meets the specific requirements of your research, leading to more consistent and reliable outcomes. The following sections provide detailed experimental protocols for the characterization of this compound.

Experimental Protocols for Quality Assessment

Here are standardized methods for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) that can be adapted to analyze the purity and identity of this compound from different suppliers.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method to determine the purity of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Analysis: Inject the prepared sample and analyze the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the observed peaks with the expected structure of this compound. Key expected signals include those for the Boc protecting group, the piperazine (B1678402) ring protons, and the protons of the pyridine (B92270) ring.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Instrumentation and Reagents:

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump or direct infusion setup

  • Methanol (B129727) or acetonitrile (LC-MS grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the [M+H]⁺ ion, which corresponds to the molecular weight of this compound plus a proton. For C₁₅H₂₁N₃O₄ (MW: 307.35), the expected [M+H]⁺ ion would be at m/z 308.35.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the logical flow of the quality control process.

cluster_sourcing Sourcing cluster_qc In-House Quality Control cluster_decision Decision SupplierA Supplier A HPLC HPLC Purity SupplierA->HPLC SupplierB Supplier B SupplierB->HPLC SupplierC Supplier C SupplierC->HPLC NMR NMR Structure HPLC->NMR MS MS Identity NMR->MS Proceed Proceed with Research MS->Proceed Reject Reject Lot MS->Reject

Caption: Workflow for qualifying a new batch of this compound.

cluster_properties Key Quality Attributes cluster_methods Analytical Methods compound This compound Purity Purity (%) compound->Purity Identity Correct Structure compound->Identity Impurities Impurity Profile compound->Impurities HPLC HPLC Purity->HPLC NMR NMR Identity->NMR MS Mass Spec Identity->MS Impurities->HPLC

Caption: Relationship between quality attributes and analytical methods.

By implementing these protocols, researchers can make informed decisions about the quality of this compound from various suppliers, ensuring the integrity and success of their drug discovery and development projects.

References

Cross-Reactivity Profile of Piperazine-Pyridine Carboxamide Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of molecules based on the Boc-piperazine-pyridine-COOH core structure. While direct, comprehensive cross-reactivity screening data for a singular "this compound" molecule is not publicly available, this document synthesizes findings from multiple studies on structurally related compounds incorporating the piperazine-pyridine carboxamide scaffold. The data presented here offers valuable insights into the potential off-target interactions of this chemical class, a critical consideration for researchers, scientists, and drug development professionals.

The piperazine-pyridine moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in developing a wide array of therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Understanding the selectivity profile of this scaffold is paramount for predicting potential side effects and ensuring the development of safe and effective drug candidates.

Comparative Analysis of Off-Target Interactions

The following tables summarize the in vitro binding affinities and inhibitory activities of various piperazine-pyridine based molecules against a range of biological targets. These compounds, while not identical to this compound, share the core structural motif and provide a strong indication of its potential cross-reactivity.

Table 1: Selectivity of Pyridine-2-Carboxamide Analogues as HPK1 Kinase Inhibitors

This table presents the kinase selectivity profile of a representative pyridine-2-carboxamide analogue (compound 19 from the cited study) designed as a Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. The data highlights the fold-selectivity against other kinases, indicating potential for off-target kinase interactions.

Target KinaseFold Selectivity vs. HPK1Reference
GCK-like kinase>637-fold[3]
LCK>1022-fold[3]
Table 2: Off-Target Profile of N-Alkyl Piperazine (B1678402) CXCR4 Antagonists

This table showcases the off-target activities of a propyl-piperazine containing CXCR4 antagonist (compound 16 from the cited study). The data reveals potential interactions with other GPCRs and enzymes at higher concentrations.

Off-TargetIC50 (µM)Reference
Adrenergic Receptor> 30[4]
Opioid Receptor> 30[4]
Nicotinic Receptor> 30[4]
Acetylcholinesterase> 30[4]
Table 3: Receptor Binding Profile of a Fused Tricyclic Piperazine Derivative for Antipsychotic Applications

This table details the binding affinities (Ki, nM) of a multireceptor piperazine derivative (compound 47 from the cited study) at various dopamine (B1211576) and serotonin (B10506) receptors, as well as other off-target receptors. This provides insight into the polypharmacology associated with this scaffold.

ReceptorKi (nM)Reference
Dopamine D2High Affinity[5]
Dopamine D3High Affinity[5]
Serotonin 5-HT1AHigh Affinity[5]
Serotonin 5-HT2AHigh Affinity[5]
Serotonin 5-HT6High Affinity[5]
Serotonin 5-HT2CLow Affinity[5]
Histamine H1Low Affinity[5]
Adrenergic α1Low Affinity[5]

Experimental Protocols

The data presented in this guide is derived from established in vitro pharmacological assays. The following are generalized descriptions of the methodologies employed in the cited studies. For specific parameters, please refer to the original publications.

Kinase Inhibition Assay

Kinase inhibition assays are typically performed using enzymatic assays that measure the phosphorylation of a substrate by a specific kinase. The activity of the test compound is quantified by determining its IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity. Selectivity is determined by comparing the IC50 value for the primary target kinase to the IC50 values for a panel of other kinases.

Radioligand Binding Assays for GPCRs

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The test compound is added at various concentrations to compete with the radiolabeled ligand for binding. The affinity of the test compound is expressed as the inhibition constant (Ki), which is calculated from the IC50 value of the competition curve.

Cellular Functional Assays

Cellular functional assays are employed to assess the effect of a compound on the signaling pathway downstream of a receptor. For example, for GPCRs, this could involve measuring changes in intracellular calcium levels or cyclic AMP (cAMP) production. These assays provide information on whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in evaluating the cross-reactivity of these molecules, the following diagrams are provided.

experimental_workflow General Workflow for Cross-Reactivity Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of This compound based molecules primary_assay Primary Target Assay (e.g., Kinase Assay) synthesis->primary_assay Test Compound selectivity_panel Selectivity Panel (e.g., Kinome Screen, GPCR Panel) primary_assay->selectivity_panel Active Compounds data_analysis IC50 / Ki Determination & Selectivity Profiling selectivity_panel->data_analysis Binding/Inhibition Data

Caption: General workflow for cross-reactivity screening.

signaling_pathway Simplified GPCR Signaling Cascade ligand Ligand (e.g., Piperazine-Pyridine Derivative) receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Simplified GPCR signaling cascade.

References

Navigating the Metabolic Maze: A Comparative Guide to PROTAC Stability with Boc-piperazine-pyridine-COOH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the path from discovery to clinical application. This guide provides a comprehensive comparison of PROTACs featuring the Boc-piperazine-pyridine-COOH linker against common alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker element of a PROTAC, though often considered a simple bridge, plays a pivotal role in its overall pharmacokinetic profile, profoundly influencing its metabolic fate. The choice of linker chemistry can dictate the success or failure of a PROTAC candidate. Here, we delve into the metabolic stability of PROTACs incorporating a this compound linker, a motif increasingly recognized for its favorable properties.

The Stability Advantage of Rigidified Linkers

The inclusion of rigid cyclic structures, such as piperazine (B1678402) and pyridine (B92270) rings, within the linker is a strategic approach to enhance the metabolic stability of PROTACs.[][] Compared to flexible alkyl and polyethylene (B3416737) glycol (PEG) linkers, which can be more susceptible to enzymatic degradation, these rigidified linkers can shield the molecule from metabolic enzymes.[3] The piperazine moiety, in particular, has been shown to improve metabolic stability, with studies indicating that linking it via an amide bond can prevent N-dealkylation, a common metabolic liability.[4]

Comparative Metabolic Stability Data

To provide a clear comparison, the following tables summarize in vitro metabolic stability data from studies on various PROTACs. The data is presented as half-life (t½) in human liver microsomes (HLM) or cryopreserved human hepatocytes, which are standard in vitro models for assessing metabolic stability.[5]

Linker TypePROTAC ExampleTargetE3 Ligase LigandMetabolic SystemHalf-life (t½, min)Reference
Piperazine-containing Compound 6BETPomalidomideCryopreserved Human Hepatocytes>240[5]
Piperazine-containing Compound 11BETVHLCryopreserved Human Hepatocytes>240[5]
Piperazine-containing Compound 20CK2VHLCryopreserved Human Hepatocytes>240[6]
AlkylCompound 26ARPomalidomideCryopreserved Human Hepatocytes8.4[5]
PEGCompound 27ARPomalidomideCryopreserved Human Hepatocytes31.7[5]
AlkylPROTAC (JQ1-based)BETThalidomideMouse Liver Microsomes135[]
Alkyl (extended)PROTAC (JQ1-based)BETThalidomideMouse Liver Microsomes18.2[]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

The data consistently demonstrates that PROTACs incorporating piperazine-containing linkers exhibit significantly longer half-lives in in vitro metabolic assays compared to their counterparts with linear alkyl or PEG linkers.[5][8] This suggests that the rigid structure imparted by the piperazine ring contributes to a more metabolically robust molecule. While specific data for a PROTAC with the exact this compound linker is not publicly available, the strong trend observed for piperazine-containing linkers provides a compelling rationale for its use in designing metabolically stable PROTACs.

The Underlying Mechanism of PROTAC Metabolism

The metabolic degradation of PROTACs can occur at various sites, including the warhead, the E3 ligase ligand, and, most commonly, the linker. Common metabolic reactions include hydroxylation, amide hydrolysis, and O-dealkylation.[] The linker is often the most metabolically vulnerable component.

PROTAC_Metabolism_Pathway PROTAC-Mediated Protein Degradation and Metabolism cluster_degradation PROTAC-Mediated Degradation cluster_metabolism Metabolic Pathway PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Complex PROTAC->Ternary_Complex Metabolizing_Enzymes Metabolizing Enzymes (e.g., CYPs, AOX) PROTAC->Metabolizing_Enzymes Susceptibility Inactive_Metabolites Inactive Metabolites PROTAC->Inactive_Metabolites Metabolism Target_Protein Target_Protein Target_Protein->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

PROTAC action and metabolic pathway.

Experimental Protocols for Assessing Metabolic Stability

The evaluation of PROTAC metabolic stability is a critical step in the drug discovery process. The following is a generalized protocol for an in vitro metabolic stability assay using human liver microsomes (HLM).

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with HLM.

Materials:

  • Test PROTAC compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high clearance)

  • Negative control (compound with known low clearance)

  • Acetonitrile (ACN) for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).

Experimental_Workflow Workflow for In Vitro Metabolic Stability Assay Start Start Prepare_Reagents Prepare PROTAC, HLM, and NADPH System Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Time_Sampling Collect Samples at Time Points Incubation->Time_Sampling Quench_Reaction Quench with Cold Acetonitrile Time_Sampling->Quench_Reaction Protein_Precipitation Centrifuge to Precipitate Proteins Quench_Reaction->Protein_Precipitation LCMS_Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->LCMS_Analysis Data_Analysis Calculate Half-life (t½) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

In vitro metabolic stability assay workflow.

Conclusion: A Path Towards More Druggable PROTACs

The rational design of the linker is a critical determinant of a PROTAC's success. The evidence strongly suggests that the incorporation of rigid motifs, such as the piperazine-pyridine structure, can significantly enhance metabolic stability, a key attribute for any viable drug candidate. While direct quantitative data for the this compound linker remains to be published, the broader class of piperazine-containing linkers consistently demonstrates superior stability over more flexible alternatives. By prioritizing metabolic stability early in the design process and employing robust in vitro assays for evaluation, researchers can significantly increase the probability of developing effective and durable PROTAC therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling Boc-piperazine-pyridine-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-piperazine-pyridine-COOH

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS Number: 201809-22-5). The following procedures are designed to ensure the safe handling of this compound and to minimize risks in the laboratory environment.

Chemical Identifier:

  • IUPAC Name: 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid

  • Molecular Formula: C15H21N3O4

  • Physical Form: Solid

Hazard Summary: Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to ensure laboratory safety when handling this compound, especially in its solid form where dust generation is possible. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Remarks
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Contact lenses should not be worn as they can absorb and concentrate irritants.[3]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, Butyl rubber). A lab coat or protective suit is also recommended.Inspect gloves for any signs of degradation before use and follow proper glove removal techniques to avoid skin contact.[2][3]
Respiratory Protection NIOSH/MSHA-approved respirator.Required when engineering controls are insufficient or when dusts are generated. A dust mask (e.g., N95) is suitable for nuisance exposures.[4] For higher exposures, a full-face respirator may be necessary.[5]

Operational Plan: Safe Handling Procedures

Adherence to a systematic operational plan is vital for the safe handling of this compound in a laboratory setting.

Engineering Controls:

  • Handle the compound in a well-ventilated area.[3][5]

  • Use a chemical fume hood, especially when handling powders or generating dust.

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Pre-Handling:

  • Conduct a pre-work hazard assessment to identify potential risks for the specific procedure.

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the work area is clean and free of clutter.

During Handling:

  • Avoid all personal contact with the substance, including inhalation of dust.[3]

  • Wear appropriate protective clothing to prevent exposure.[3]

  • Avoid the formation of dust and aerosols.[5]

  • When not in use, keep the container tightly closed.[2][5]

  • Do not eat, drink, or smoke in the handling area.[3]

Post-Handling:

  • Thoroughly wash hands and face with soap and water after handling.[2][3]

  • Decontaminate all work surfaces and equipment.

  • Remove and properly dispose of contaminated PPE.

Emergency and Disposal Plan

Spill Procedures:

  • Small Spills:

    • Evacuate non-essential personnel from the area.[5]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2]

    • Avoid generating dust.[2]

  • Large Spills:

    • Evacuate the area and alert emergency responders.

    • Prevent the spillage from entering drains or water courses.[5]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan:

  • All waste materials, including the spilled substance, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[2]

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[2] The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5]

  • Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[5]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Surfaces handle_transfer->post_decon After Experiment post_wash Wash Hands Thoroughly post_decon->post_wash disp_ppe Dispose of Contaminated PPE post_wash->disp_ppe Final Steps disp_waste Dispose of Chemical Waste disp_ppe->disp_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-piperazine-pyridine-COOH
Reactant of Route 2
Reactant of Route 2
Boc-piperazine-pyridine-COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.